[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-pyrazol-1-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFUHSBSCYJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585418 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956191-88-1 | |
| Record name | 1-[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine, a valuable building block in medicinal chemistry. The document details plausible synthetic strategies, experimental protocols, and relevant data, tailored for professionals in drug discovery and development.
Introduction
This compound (CAS No. 956191-88-1) is a bifunctional molecule incorporating both a pyridine and a pyrazole moiety.[1] Such scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active compounds, including kinase inhibitors. The corresponding alcohol, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, is a known key intermediate in the synthesis of pharmaceutical agents.[2][3] This guide outlines the primary synthetic pathways to obtain the target methylamine, starting from commercially available precursors.
Proposed Synthetic Routes
Two primary and logical synthetic strategies for the preparation of this compound are presented. Both routes commence from the key intermediate, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol.
Route 1: Two-Step Conversion via a Halide Intermediate
This classic and robust method involves the conversion of the starting alcohol to a more reactive leaving group (a halide), followed by nucleophilic substitution with an amine source.
Caption: Synthetic pathway via halogenation and subsequent amination.
Route 2: Two-Step Conversion via an Aldehyde Intermediate
This alternative route proceeds through the oxidation of the alcohol to an aldehyde, which is then converted to the amine via reductive amination.
Caption: Synthetic pathway via oxidation and reductive amination.
Experimental Protocols
Detailed experimental procedures for each step of the proposed synthetic routes are provided below. These protocols are based on established chemical transformations for similar substrates.
Synthesis of the Precursor: (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol
While commercially available, a plausible laboratory synthesis for this key precursor is the reduction of a corresponding ester.
Reaction Scheme:
-
Step 1: Synthesis of methyl 6-(1H-pyrazol-1-yl)nicotinate
-
A mixture of methyl 6-chloronicotinate, pyrazole, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) is heated.
-
-
Step 2: Reduction to (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol
-
The resulting ester is dissolved in a suitable solvent (e.g., THF or ethanol) and treated with a reducing agent (e.g., lithium aluminum hydride or sodium borohydride).
-
Detailed Protocol (Step 2 - Reduction):
-
To a solution of methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add a suspension of lithium aluminum hydride (1.5 eq) in THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | methyl 6-(1H-pyrazol-1-yl)nicotinate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with H2O and NaOH solution |
| Purification | Silica gel column chromatography |
| Representative Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 1: Summary of reaction parameters for the reduction of methyl 6-(1H-pyrazol-1-yl)nicotinate.
Route 1: Halogenation and Amination
Step 1a: Synthesis of 3-(chloromethyl)-6-(1H-pyrazol-1-yl)pyridine
-
Dissolve (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until completion as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride.
| Parameter | Value/Condition |
| Starting Material | (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol |
| Reagent | Thionyl Chloride (SOCl2) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous NaHCO3 wash |
| Representative Yield | 90-98% |
| Purity (by HPLC) | >95% (often used crude in the next step) |
Table 2: Summary of reaction parameters for the chlorination of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol.
Step 1b: Synthesis of this compound
This protocol utilizes the Gabriel synthesis to avoid over-alkylation.
-
To a solution of 3-(chloromethyl)-6-(1H-pyrazol-1-yl)pyridine (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into water and collect the precipitate by filtration.
-
Resuspend the solid in ethanol and add hydrazine monohydrate (2.0 eq).
-
Reflux the mixture for 2-4 hours.
-
After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with aqueous NaOH and extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the final product.
| Parameter | Value/Condition |
| Starting Material | 3-(chloromethyl)-6-(1H-pyrazol-1-yl)pyridine |
| Reagents | Potassium Phthalimide, Hydrazine Monohydrate |
| Solvents | DMF, Ethanol |
| Reaction Temperature | 60-80 °C (Step 1), Reflux (Step 2) |
| Reaction Time | 4-6 hours (Step 1), 2-4 hours (Step 2) |
| Work-up | Precipitation, filtration, acid-base extraction |
| Purification | Silica gel column chromatography |
| Representative Yield | 60-75% over two steps |
| Purity (by HPLC) | >98% |
Table 3: Summary of reaction parameters for the Gabriel synthesis of the target amine.
Route 2: Oxidation and Reductive Amination
Step 2a: Synthesis of 6-(1H-pyrazol-1-yl)nicotinaldehyde
-
To a solution of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be used in the next step without further purification.
| Parameter | Value/Condition |
| Starting Material | (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room temperature |
| Reaction Time | 2-3 hours |
| Work-up | Filtration through silica gel |
| Representative Yield | 80-90% |
| Purity (by HPLC) | >90% (used crude in the next step) |
Table 4: Summary of reaction parameters for the oxidation to 6-(1H-pyrazol-1-yl)nicotinaldehyde.
Step 2b: Synthesis of this compound
-
Dissolve 6-(1H-pyrazol-1-yl)nicotinaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7N, large excess).
-
Stir the mixture for 1 hour at room temperature to form the imine.
-
Add sodium borohydride (1.5 eq) in portions, keeping the temperature below 20 °C.
-
Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
| Parameter | Value/Condition |
| Starting Material | 6-(1H-pyrazol-1-yl)nicotinaldehyde |
| Reagents | Ammonia in Methanol, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | Room temperature |
| Reaction Time | 3-5 hours total |
| Work-up | Aqueous quench and extraction |
| Purification | Silica gel column chromatography |
| Representative Yield | 65-80% |
| Purity (by HPLC) | >98% |
Table 5: Summary of reaction parameters for the reductive amination of 6-(1H-pyrazol-1-yl)nicotinaldehyde.
Characterization Data (Representative)
The following table summarizes the expected characterization data for the final product, this compound.
| Analysis | Expected Result |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.21 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 8.5 (s, 1H, pyridine), 8.3 (d, 1H, pyrazole), 7.8 (d, 1H, pyridine), 7.7 (d, 1H, pyrazole), 7.6 (dd, 1H, pyridine), 6.5 (t, 1H, pyrazole), 3.9 (s, 2H, CH₂), 1.6 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 152.0, 148.5, 142.0, 139.0, 135.0, 127.0, 110.0, 108.0, 45.0 |
| Mass Spec (ESI+) | m/z: 175.1 [M+H]⁺ |
Table 6: Predicted characterization data for this compound.
Experimental Workflow Visualization
The following diagram illustrates a general laboratory workflow for the synthesis and purification of the target compound.
Caption: General laboratory workflow for synthesis and analysis.
References
Technical Guide: Synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of plausible synthetic routes for the preparation of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine, a key building block in medicinal chemistry. The synthesis protocols are based on established chemical transformations and data from analogous reactions reported in the scientific literature.
Overview of Synthetic Strategies
Two primary retrosynthetic pathways have been identified for the synthesis of the target compound. Both routes begin with a commercially available substituted pyridine and converge on the final methylamine product through different key intermediates.
-
Route A: This pathway proceeds through a nitrile intermediate, 6-(1H-pyrazol-1-yl)nicotinonitrile. The synthesis involves the nucleophilic aromatic substitution of a halogenated pyridine with pyrazole, followed by the chemical reduction of the nitrile moiety to the desired primary amine.
-
Route B: This alternative route utilizes an alcohol intermediate, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol. The synthesis requires the initial formation of the pyrazolylpyridine core, followed by the conversion of the hydroxymethyl group to the methylamine. This conversion is typically a two-step process involving activation of the alcohol (e.g., as a mesylate or tosylate) and subsequent nucleophilic substitution.
Route A is often preferred for its directness and the common availability of nitrile reduction protocols. This guide will provide a detailed experimental protocol for Route A and a summary of Route B.
Synthetic Pathway Diagrams
The following diagrams illustrate the proposed synthetic routes and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for a single synthetic step.
Detailed Experimental Protocol (Route A)
This section details the step-by-step procedure for the synthesis of this compound via the nitrile intermediate.
Step 1: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinonitrile
This step involves a nucleophilic aromatic substitution reaction. 6-Chloronicotinonitrile is reacted with pyrazole in the presence of a base.
Reagents and Materials:
-
6-Chloronicotinonitrile
-
Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1H-pyrazol-1-yl)nicotinonitrile.
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Reagents and Materials:
-
6-(1H-Pyrazol-1-yl)nicotinonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, quench by the careful addition of sodium sulfate decahydrate until gas evolution ceases.
-
Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with THF or DCM.
-
Concentrate the combined filtrates under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or crystallization.
Summary of Alternative Protocol (Route B)
Route B provides a viable alternative, particularly if the alcohol intermediate is readily available.
-
Step 1: Synthesis of (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol: This can be achieved by methods analogous to Step 1 of Route A, starting from a precursor like 6-chloro-3-(hydroxymethyl)pyridine.
-
Step 2: Activation of the Alcohol: The alcohol is converted to a better leaving group. A common method is mesylation. The alcohol (1.0 eq) is reacted with methanesulfonyl chloride (1.2 eq) in the presence of a base like pyridine or triethylamine in a solvent such as DCM at 0 °C to room temperature.[1][2]
-
Step 3: Amination: The resulting mesylate is then displaced by an amine source. This can be achieved by reacting the mesylate with a concentrated solution of ammonia in a suitable solvent (e.g., methanol or THF) in a sealed tube at elevated temperatures.[3] An alternative is to react the mesylate with sodium azide to form a benzyl azide, which is then reduced to the primary amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.[4]
Quantitative Data Summary (from Analogous Reactions)
The following table summarizes typical reaction parameters and outcomes for transformations analogous to those described in the protocols. Note that these values are illustrative and actual results may vary.
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation for Analogy |
| Route A, Step 1 | Nucleophilic Aromatic Substitution | 6-chloropyridine derivative, Pyrazole, K₂CO₃ | DMF | 80-100 | 4-8 | 70-90 | [5][6] |
| Route A, Step 2 | Nitrile Reduction | Aromatic Nitrile, LiAlH₄ | THF | 25-66 | 2-4 | 80-95 | [7][8][9] |
| Route A, Step 2 (Alternative) | Nitrile Reduction | Aromatic Nitrile, Raney Ni, KBH₄ | Ethanol | 25 | 0.5-2 | 85-93 | [10] |
| Route B, Step 2 | Alcohol Mesylation | Benzylic Alcohol, MsCl, Pyridine | DCM | 0-25 | 1-3 | >95 | [1] |
| Route B, Step 3 | Direct Amination of Alcohol | Benzylic Alcohol, aq. NH₃, Ni catalyst | t-AmylOH | 160-180 | 18 | 50-70 | [3][11] |
| Route B, Step 3 (via Azide) | Azide Formation & Reduction | Benzylic Mesylate, NaN₃; then H₂/Pd-C | DMF/THF | 25-80 | 4-12 | 75-90 | [4] |
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties and Synthetic Overview of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and the potential biological significance of the novel heterocyclic compound, [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates predicted properties and outlines a plausible, detailed experimental protocol based on established synthetic methodologies for related pyrazolylpyridine derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising chemical entity.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole and a methylamine group. The pyrazole moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities. Similarly, the pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two privileged scaffolds in a single molecule suggests a high potential for diverse pharmacological applications.
This guide summarizes the predicted physicochemical characteristics of this compound, proposes a detailed synthetic route for its preparation, and discusses its potential biological relevance in the context of related compounds.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀N₄ | - |
| Molecular Weight | 174.21 g/mol | - |
| CAS Number | 956191-88-1 | - |
| pKa | 8.5 (most basic) | Estimated for the primary amine |
| LogP | 0.8 - 1.2 | Partition coefficient |
| Melting Point | 120 - 140 °C | Broad estimate based on similar structures |
| Boiling Point | > 300 °C | Estimated to be high due to polarity |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Limited solubility in water expected |
| Hydrogen Bond Donors | 2 | From the amine and pyrazole N-H |
| Hydrogen Bond Acceptors | 4 | From the pyridine and pyrazole nitrogens |
| Polar Surface Area | ~65 Ų | - |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Proposed Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound has not been published. However, based on established synthetic methodologies for pyrazolylpyridines and the conversion of functional groups on the pyridine ring, a plausible multi-step synthetic route is proposed. This pathway starts from the commercially available (6-chloropyridin-3-yl)methanol.
Proposed Synthetic Workflow
The overall synthetic strategy involves three key transformations:
-
Nucleophilic Aromatic Substitution: Introduction of the pyrazole moiety onto the pyridine ring.
-
Oxidation: Conversion of the hydroxymethyl group to a formyl group.
-
Reductive Amination: Transformation of the formyl group into the target primary amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol
-
Reaction: Nucleophilic aromatic substitution of the chloro group on (6-chloropyridin-3-yl)methanol with pyrazole.
-
Reagents and Solvents:
-
(6-chloropyridin-3-yl)methanol (1.0 eq)
-
Pyrazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a stirred solution of (6-chloropyridin-3-yl)methanol in DMSO, add pyrazole and potassium carbonate.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol.
-
Step 2: Synthesis of 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
-
Reaction: Oxidation of the primary alcohol to an aldehyde.
-
Reagents and Solvents:
-
(6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq)
-
Activated Manganese dioxide (MnO₂) (10 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol in DCM, add activated MnO₂ in portions at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
-
Reaction: Reductive amination of the aldehyde.
-
Reagents and Solvents:
-
6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde and a large excess of ammonium acetate in anhydrous methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic.
-
Concentrate the mixture under reduced pressure, then partition between ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol gradient with 1% triethylamine) to obtain this compound.
-
Potential Biological Significance
While no specific biological activities have been reported for this compound, the constituent pyrazole and pyridine rings are present in numerous biologically active compounds. This suggests that the target molecule could be a valuable scaffold for the development of novel therapeutic agents.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Various pyrazole-containing compounds have demonstrated potent anticancer activity through mechanisms such as kinase inhibition.
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is a key component of several antimicrobial and antiviral drugs.
-
Central Nervous System (CNS) Activity: Pyrazolopyridine scaffolds have been explored for their potential in treating neurological disorders.
The presence of a primary amine in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of potent and selective modulators of various biological targets.
Conclusion
This compound is a novel heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. Although experimental data for this specific molecule is scarce, this technical guide provides a solid foundation for its further investigation by presenting predicted physicochemical properties and a detailed, plausible synthetic route. The rich pharmacology associated with its pyrazolylpyridine core warrants further exploration of its biological activities. The synthetic protocols outlined herein offer a practical approach for the preparation of this compound, enabling its evaluation in various biological assays.
Technical Guide: Spectroscopic Analysis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide outlines the standard methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the compound [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. While specific experimental data for this compound is not publicly available in the searched literature, this document provides a comprehensive protocol and data presentation framework that can be applied once the data is acquired.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[1][2] For a novel or synthesized compound such as this compound, ¹H and ¹³C NMR are fundamental for structural verification. This guide details the experimental protocol for obtaining high-quality NMR spectra and the conventional format for presenting such data.
Predicted NMR Data Presentation
Once obtained, the NMR spectral data for this compound should be organized for clarity and ease of comparison. The following tables illustrate the standard format for presenting ¹H and ¹³C NMR data.
Table 1: Hypothetical ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 8.50 | d | 2.0 | 1H | Pyridine-H2 |
| e.g., 8.10 | d | 2.5 | 1H | Pyrazole-H5 |
| e.g., 7.90 | dd | 8.5, 2.0 | 1H | Pyridine-H4 |
| e.g., 7.70 | d | 8.5 | 1H | Pyridine-H5 |
| e.g., 6.50 | t | 2.5 | 1H | Pyrazole-H4 |
| e.g., 3.90 | s | 2H | CH₂ | |
| e.g., 1.80 | br s | 2H | NH₂ |
Table 2: Hypothetical ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| e.g., 158.0 | Pyridine-C6 |
| e.g., 148.0 | Pyridine-C2 |
| e.g., 141.0 | Pyrazole-C5 |
| e.g., 138.0 | Pyridine-C4 |
| e.g., 135.0 | Pyridine-C3 |
| e.g., 127.0 | Pyrazole-C3 |
| e.g., 110.0 | Pyridine-C5 |
| e.g., 108.0 | Pyrazole-C4 |
| e.g., 45.0 | CH₂ |
Experimental Protocol for NMR Spectroscopy
This section details a generalized but comprehensive protocol for the acquisition of NMR spectra for a small organic molecule like this compound.
3.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Material: Use 5-25 mg of the purified solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3] The sample should be free of paramagnetic impurities, which can cause significant line broadening.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Acetone-d₆.[3] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂).
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or warming can aid dissolution.[3]
-
Internal Standard (Optional but Recommended): An internal standard such as Tetramethylsilane (TMS) can be added for referencing the chemical shift scale to 0 ppm.[3] Alternatively, the residual solvent peak can be used as a secondary reference.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[3] Ensure there are no solid particles in the solution, as this can interfere with the magnetic field homogeneity (shimming).[3]
-
Filtering (if necessary): If solid particles are present, filter the solution through a small plug of glass wool in the pipette.[3]
3.2. NMR Spectrometer Setup and Data Acquisition
The following steps are typically performed using the spectrometer's software.
-
Instrument: A 300-600 MHz NMR spectrometer is typically sufficient for routine characterization of small molecules.[4]
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize spectral line widths and improve resolution. Automated shimming routines are standard on modern spectrometers.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is common.
-
Pulse Width: Calibrated for a 90° or 30° flip angle.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, ranging from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay: A 2-second delay is standard.
-
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas under the ¹H NMR peaks are integrated to determine the proton ratios.
-
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.
References
Technical Guide: ¹H NMR Analysis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR data set based on established chemical shift principles and data from structurally related compounds. It also includes a plausible experimental protocol for its synthesis and NMR analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on values for substituted pyridine and pyrazole rings. Coupling constants (J) are typical for the predicted spin systems.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~8.60 | d | ~2.4 | 1H |
| H-4' | ~7.90 | dd | ~8.4, 2.4 | 1H |
| H-5' | ~7.80 | d | ~8.4 | 1H |
| H-3 | ~8.45 | d | ~2.0 | 1H |
| H-5 | ~7.75 | d | ~2.5 | 1H |
| H-4 | ~6.50 | dd | ~2.5, 2.0 | 1H |
| -CH₂- | ~3.90 | s | - | 2H |
| -NH₂ | ~1.60 | br s | - | 2H |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a sample dissolved in a solvent like DMSO-d₆. The amine protons (-NH₂) are expected to be a broad singlet and their chemical shift can vary with concentration and temperature.
Molecular Structure and Proton Assignments
The structure of this compound with the assigned proton labels is shown below. This visualization aids in correlating the predicted NMR data with the specific protons in the molecule.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves a nucleophilic aromatic substitution followed by reduction or amination.
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(1H-pyrazol-1-yl)nicotinonitrile.
Step 2: Reduction to this compound
-
Dissolve 6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: A range of approximately -2 to 12 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to confirm the structure.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from the molecular structure to the interpretation of the ¹H NMR spectrum.
13C NMR Assignment of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Due to the absence of published experimental data for this specific compound, this guide leverages spectral data from analogous structures to provide a robust and well-reasoned assignment of the 13C NMR spectrum. This document also outlines a comprehensive experimental protocol for the acquisition of the 13C NMR spectrum, intended to facilitate researchers in the empirical verification of the predicted data.
Predicted 13C NMR Chemical Shift Assignments
The predicted 13C NMR chemical shifts for this compound are detailed in Table 1. These predictions are derived from the analysis of 13C NMR data for substituted pyrazoles and pyridines. The chemical shifts for pyrazole carbons are informed by data on various 1-substituted pyrazoles, while the shifts for the pyridine and methylamine carbons are based on analogous substituted pyridine derivatives.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2' | ~152 | The carbon adjacent to the pyridinic nitrogen and bearing the pyrazole substituent is expected to be significantly deshielded. |
| C6' | ~158 | The carbon of the pyridine ring attached to the pyrazole nitrogen is anticipated to have a downfield chemical shift. |
| C4' | ~138 | The C4' carbon of the pyridine ring is predicted to have a chemical shift typical for a β-carbon in a substituted pyridine. |
| C5' | ~122 | The C5' carbon of the pyridine ring is expected to be shielded relative to the other pyridine carbons. |
| C3' | ~135 | The carbon of the pyridine ring bearing the methylamine substituent is predicted based on similar substituted pyridines. |
| -CH2- | ~45 | The methylene carbon of the methylamine group is expected in the typical range for an aminomethyl group attached to an aromatic ring. |
| C3 | ~141 | The C3 carbon of the pyrazole ring is typically observed in this downfield region in 1-substituted pyrazoles. |
| C5 | ~128 | The C5 carbon of the pyrazole ring is generally found at a higher field compared to C3. |
| C4 | ~107 | The C4 carbon of the pyrazole ring is characteristically the most shielded carbon in the pyrazole ring. |
Below is a diagram of the molecular structure with the numbering convention used for the 13C NMR assignments.
Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.
Experimental Protocol for 13C NMR Spectrum Acquisition
This section provides a detailed methodology for obtaining the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are suitable solvents. The choice will depend on the solubility of the compound.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, add a small drop.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution and sensitivity.
-
Nucleus: 13C
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian line shapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and list all the peaks in the spectrum.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for acquiring the 13C NMR spectrum.
Mass Spectrometry Analysis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. The information presented herein is intended to assist researchers in developing and executing robust analytical methods for the identification, characterization, and quantification of this molecule and its analogs. While specific experimental data for this exact compound is not publicly available, this guide furnishes a detailed theoretical framework and practical protocols based on the known mass spectrometric behavior of related chemical structures, including pyridine, pyrazole, and aminomethyl moieties.
Compound Overview
Chemical Structure:
Molecular Formula: C₉H₁₀N₄[1]
CAS Number: 956191-88-1[1]
Predicted Monoisotopic Mass: 174.0905 g/mol
Predicted Mass Spectrometry Data
The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. These predictions are based on common fragmentation patterns observed for similar compounds.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 175.0978 |
| [M+Na]⁺ | 197.0797 |
| [M-H]⁻ | 173.0832 |
Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 175.0978 | 158.0716 | NH₃ | [6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl cation |
| 175.0978 | 145.0641 | CH₄N | Pyrazolyl-pyridinium ion |
| 175.0978 | 108.0689 | C₃H₃N₂ | Aminomethyl-pyridine radical cation |
| 175.0978 | 93.0556 | C₃H₄N₃ | Pyridin-3-ylmethaniminium |
| 175.0978 | 78.0498 | C₄H₅N₃ | Pyridine radical cation |
| 175.0978 | 67.0423 | C₅H₆N₂ | Pyrazole radical cation |
Experimental Protocols
The following protocols provide a detailed methodology for the mass spectrometry analysis of this compound.
Sample Preparation
A "dilute and shoot" method is often suitable for initial analysis, though more complex matrices may require protein precipitation or solid-phase extraction.[2]
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Matrix Samples: For samples in biological fluids (e.g., plasma, urine), a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[3][4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.[3]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-1000 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, the precursor ion corresponding to [M+H]⁺ (predicted at m/z 175.1) should be selected for collision-induced dissociation (CID). Collision energy should be optimized to obtain a rich fragmentation spectrum (typically in the range of 10-40 eV).
-
Visualizations
The following diagrams illustrate key workflows and theoretical pathways relevant to the mass spectrometry analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The presented protocols and theoretical fragmentation patterns offer a robust starting point for method development and structural elucidation. Researchers are encouraged to use this guide as a reference and to optimize the described methods for their specific instrumentation and analytical needs. The application of high-resolution mass spectrometry and systematic fragmentation studies will be crucial in confirming the proposed fragmentation pathways and in the comprehensive characterization of this and related compounds in various research and development settings.
References
- 1. This compound, CasNo.956191-88-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the FT-IR Spectrum of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of the compound [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a theoretical spectrum constructed from the characteristic vibrational frequencies of its constituent functional groups: a pyrazole ring, a pyridine ring, and a methylamine group. This information is crucial for researchers involved in the synthesis, characterization, and quality control of this and related compounds in drug discovery and development.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. The primary vibrational modes are associated with the N-H and C-H stretching and bending of the amine group, the aromatic C-H and ring stretching of the pyridine and pyrazole rings, and the C-N stretching vibrations.
A logical representation of the molecule's structure and its key functional groups is presented below.
Figure 1. Molecular structure of this compound.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from established data for pyrazole, pyridine, and aliphatic amine compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3250 | Medium | N-H stretching (asymmetric and symmetric) | Methylamine |
| 3150 - 3000 | Medium | Aromatic C-H stretching | Pyridine, Pyrazole |
| 2960 - 2850 | Medium | Aliphatic C-H stretching (asymmetric and symmetric) | Methylene (CH₂) |
| 1650 - 1580 | Medium | N-H bending (scissoring) | Methylamine |
| 1615 - 1570 | Strong | C=N and C=C ring stretching | Pyridine, Pyrazole |
| 1500 - 1400 | Strong | C=C ring stretching | Pyridine, Pyrazole |
| 1470 - 1430 | Medium | CH₂ bending (scissoring) | Methylene (CH₂) |
| 1220 - 1020 | Strong | C-N stretching | Amine, Pyridine, Pyrazole |
| 900 - 675 | Strong | Out-of-plane C-H bending | Aromatic Rings |
Interpretation of Key Spectral Regions
-
N-H Stretching Region (3450 - 3250 cm⁻¹): The presence of a primary amine (-NH₂) is expected to give rise to two bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The broadness of these peaks can be influenced by hydrogen bonding.[1]
-
C-H Stretching Region (3150 - 2850 cm⁻¹): This region will contain contributions from both the aromatic C-H bonds of the pyridine and pyrazole rings (typically above 3000 cm⁻¹) and the aliphatic C-H bonds of the methylene bridge (typically below 3000 cm⁻¹).
-
Fingerprint Region (1650 - 675 cm⁻¹): This complex region contains a wealth of structural information.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine and pyrazole rings will appear as a series of sharp, strong bands between 1615 cm⁻¹ and 1400 cm⁻¹.[2][3][4]
-
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1650 - 1580 cm⁻¹.[1]
-
C-N Stretching: Strong absorptions corresponding to the stretching of the various C-N bonds (amine, pyridine, and pyrazole) will be present in the 1220 - 1020 cm⁻¹ range.[1]
-
Out-of-Plane Bending: The substitution pattern on the aromatic rings will influence the strong out-of-plane C-H bending vibrations observed between 900 and 675 cm⁻¹.
-
Experimental Protocol: Acquiring the FT-IR Spectrum
The following is a generalized protocol for obtaining an FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, a common method for solid samples.
Figure 2. Workflow for obtaining an FT-IR spectrum via ATR.
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
-
Background Spectrum:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing:
-
The resulting spectrum may be processed to correct for baseline drift and normalized for comparison with other spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
-
This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound. Experimental verification is essential to confirm these theoretical predictions and to establish a reference spectrum for this compound.
References
- 1. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
Technical Guide: Solubility Profile of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This document provides a technical overview of the solubility characteristics of the compound [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Due to the absence of publicly available experimental data for this specific molecule, this guide focuses on the established methodologies and experimental protocols for determining its solubility in common laboratory solvents. The provided workflows and protocols are designed to enable researchers to generate reliable and reproducible solubility data, a crucial step in the early stages of drug discovery and development.[1][2][3]
Introduction to Compound Solubility
Aqueous solubility is a paramount consideration in drug discovery.[4] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.[1][3] It can also cause unpredictable results in in vitro bioassays, potentially masking a compound's true activity or toxicity.[1][5] Therefore, a thorough understanding and quantitative measurement of a compound's solubility are essential for advancing a candidate through the development pipeline.
The solubility of a compound is influenced by its molecular structure (lipophilicity, hydrogen bonding capacity, crystal energy) and the properties of the solvent system (pH, co-solvents, ionic strength, temperature).[5] For ionizable molecules like this compound, which contains a basic amine group, solubility is expected to be highly dependent on the pH of the aqueous medium.
Solubility Data for this compound
As of the date of this document, specific quantitative solubility data for this compound (CAS No. 956191-88-1) in common laboratory solvents is not available in the public domain. Researchers are advised to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimental Solubility Data Template for this compound
| Solvent Class | Solvent | Temperature (°C) | Method Used | Solubility (µg/mL) | Solubility (µM) | Observations |
| Aqueous | Water | 25 | Thermodynamic | |||
| PBS (pH 7.4) | 25 | Thermodynamic | ||||
| 0.1 M HCl | 25 | Thermodynamic | ||||
| Alcohols | Methanol | 25 | Thermodynamic | |||
| Ethanol | 25 | Thermodynamic | ||||
| Polar Aprotic | DMSO | 25 | Thermodynamic | |||
| Acetonitrile | 25 | Thermodynamic | ||||
| Acetone | 25 | Thermodynamic | ||||
| Ethers | THF | 25 | Thermodynamic | |||
| Halogenated | Dichloromethane | 25 | Thermodynamic | |||
| Non-polar | Hexane | 25 | Thermodynamic |
Methodologies for Solubility Determination
Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic. The choice between them depends on the stage of research, with kinetic assays favored for high-throughput screening in early discovery and thermodynamic assays used for lead optimization and preformulation.[1][5]
Kinetic Solubility Assay
This high-throughput method measures the apparent solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[4][5][6] It is useful for quickly flagging compounds with potential solubility issues.[2]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Purpose: To rapidly determine the apparent solubility of a test compound in an aqueous buffer.
-
Materials:
-
Test Compound: this compound
-
DMSO (Dimethyl sulfoxide), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker/incubator
-
Laser nephelometer or plate reader capable of measuring light scattering.[1]
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[2]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.[6] Create a serial dilution series if a concentration range is desired.
-
Precipitation: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 2%.[4]
-
Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for 2 hours.[1]
-
Measurement: Measure the light scattering in each well using a nephelometer.[6]
-
-
Data Analysis: The solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to control wells containing only DMSO and buffer.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3] It is more time-consuming but provides a more accurate and relevant value for biopharmaceutical applications.[5][7]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Purpose: To determine the equilibrium solubility of a test compound in a specific solvent.
-
Materials:
-
Test Compound: this compound (solid form)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system set to a controlled temperature (e.g., 25°C).[3]
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
-
Analytical instrumentation: HPLC-UV or LC-MS.[7]
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The solid should be visibly present after equilibration.
-
Equilibration: Seal the vials and place them on a shaker/roller in a temperature-controlled environment. Agitate for at least 24 hours to ensure equilibrium is reached.[1]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically compatible syringe filter.[7]
-
Analysis: Dilute the clear supernatant with a suitable solvent and analyze its concentration using a validated HPLC-UV or LC-MS method.[8]
-
-
Data Analysis: The solubility is determined by comparing the measured concentration of the saturated solution to a standard curve prepared from a known concentration stock solution.[7] The final result is reported in µg/mL or µM.[7]
Conclusion
While direct solubility data for this compound is not currently published, this guide provides the necessary framework for its experimental determination. For early-stage, high-throughput assessment, kinetic solubility assays offer a rapid screen. For more definitive data required for lead optimization and preformulation, the thermodynamic shake-flask method is recommended. Accurate and consistent application of these protocols will yield the crucial solubility data needed to inform the successful development of this compound.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. evotec.com [evotec.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Guide: Structural Confirmation of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Introduction
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole and a methylamine group. Its structural elucidation is critical for confirming its identity and purity, which are prerequisites for its application in research and development, particularly in medicinal chemistry and drug discovery. This technical guide outlines a plausible synthetic route and the comprehensive analytical methodologies required for the unambiguous confirmation of its chemical structure.
Synthesis Pathway
A viable synthetic approach for this compound involves a two-step process starting from 6-chloronicotinonitrile. The initial step is a nucleophilic aromatic substitution to introduce the pyrazole moiety, followed by the reduction of the nitrile group to the desired primary amine.
Experimental Protocol: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(1H-pyrazol-1-yl)nicotinonitrile.
Experimental Protocol: Synthesis of this compound
-
In a high-pressure vessel, dissolve 6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) in a solution of methanolic ammonia (7N).
-
Add a catalytic amount of Raney Nickel (approximately 10% w/w).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound.
Structural Confirmation Data
The structural confirmation of the final product would be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | Pyridine H-2 |
| ~8.50 | d | 1H | Pyrazole H-5 |
| ~7.90 | dd | 1H | Pyridine H-4 |
| ~7.75 | d | 1H | Pyridine H-5 |
| ~7.70 | d | 1H | Pyrazole H-3 |
| ~6.50 | t | 1H | Pyrazole H-4 |
| ~3.95 | s | 2H | -CH₂-NH₂ |
| ~1.60 | br s | 2H | -CH₂-NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Pyridine C-6 |
| ~149.0 | Pyridine C-2 |
| ~142.0 | Pyrazole C-3 |
| ~138.0 | Pyridine C-4 |
| ~135.0 | Pyridine C-3 |
| ~127.0 | Pyrazole C-5 |
| ~110.0 | Pyridine C-5 |
| ~108.0 | Pyrazole C-4 |
| ~45.0 | -CH₂-NH₂ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, and tandem MS (MS/MS) would elucidate the fragmentation pattern, further confirming the connectivity of the molecule.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀N₄ |
| Exact Mass | 174.0905 |
| [M+H]⁺ (HRMS) | 175.0978 |
Expected Fragmentation Pattern: The primary fragmentation would likely involve the loss of the aminomethyl group or cleavage of the pyrazole and pyridine rings. Key expected fragments would include:
-
[M-NH₂]⁺: Loss of the amino group.
-
[M-CH₂NH₂]⁺: Loss of the aminomethyl radical.
-
Fragments corresponding to the pyrazolyl-pyridine core.
Hypothetical Biological Context: Signaling Pathway
Compounds with pyrazole and pyridine scaffolds are often investigated as kinase inhibitors. Below is a hypothetical signaling pathway where such a compound might act.
Conclusion
The structural confirmation of this compound would rely on a synergistic application of a plausible synthetic route and comprehensive spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the synthesis and characterization of this and structurally related compounds. The definitive confirmation of this structure awaits the publication of its experimental data.
Potential Biological Activities of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: A Technical Overview for Drug Discovery Professionals
Introduction
[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrazole and a methylamine group. While specific biological data for this exact molecule is not extensively available in peer-reviewed literature, the pyrazolyl-pyridine scaffold is a well-recognized "privileged" structure in medicinal chemistry. This core is present in numerous compounds with a wide range of biological activities, suggesting that this compound holds significant potential for investigation as a therapeutic agent. This technical guide will provide an in-depth overview of the potential biological activities of this compound by examining the established activities of structurally related pyrazolyl-pyridine derivatives.
Potential Therapeutic Targets and Biological Activities
Derivatives of the pyrazolyl-pyridine scaffold have demonstrated potent and selective activity against a variety of biological targets implicated in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The following sections summarize the key findings for these related compounds, offering insights into the potential applications of this compound.
Kinase Inhibition in Oncology
The pyrazolyl-pyridine core is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
PIM-1 Kinase Inhibition:
Novel pyridine and pyrazolyl-pyridine conjugates have been synthesized and shown to exhibit potent cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.[1][2] One notable compound demonstrated a strong inhibitory effect on PIM-1 kinase with an IC50 value of 20.4 nM and induced apoptosis in HepG2 cancer cells.[1][2] This suggests that this compound could potentially be explored for its anti-cancer properties via PIM-1 inhibition.
TBK1 Inhibition:
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling.[3] Optimized compounds in this series displayed IC50 values as low as 0.2 nM.[3] TBK1 is a target of interest in both oncology and autoimmune diseases.
CDK1/CDK2 Inhibition:
Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridines have led to the discovery of potent and selective inhibitors of cyclin-dependent kinases CDK1 and CDK2.[4] One of the most potent compounds, BMS-265246, exhibited IC50 values of 6 nM and 9 nM against CDK1/cycB and CDK2/cycE, respectively.[4]
Quantitative Data on Related Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC50 | Reference |
| Pyrazolyl Pyridine Conjugate | PIM-1 | - | 20.4 nM | [1][2] |
| Pyrazolyl Pyridine Conjugate | - | HepG2 | 0.18 µM | [1][2] |
| Pyrazolyl Pyridine Conjugate | - | MCF-7 | 0.34 µM | [1][2] |
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | - | 0.2 nM | [3] |
| 1H-pyrazolo[3,4-b]pyridine (BMS-265246) | CDK1/cycB | - | 6 nM | [4] |
| 1H-pyrazolo[3,4-b]pyridine (BMS-265246) | CDK2/cycE | - | 9 nM | [4] |
Modulation of Neurological Pathways
The pyrazolyl-pyridine scaffold is also present in compounds targeting neurological disorders.
NADPH Oxidase 2 (NOX2) Inhibition:
A class of inhibitors based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton, such as GSK2795039, has shown promise as NOX2 inhibitors.[5] These compounds have demonstrated the ability to cross the blood-brain barrier and prevent amyloid-beta-driven pathogenesis in models of Alzheimer's disease.[5] This suggests a potential neuroprotective role for compounds like this compound.
Adenosine A2A Receptor Antagonism:
Researchers have optimized 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as potent antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease.[6]
mGlu4 Positive Allosteric Modulation:
A novel N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold has been identified as a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4).[7] One such compound, 9i, had an EC50 of 43 nM.[7] mGlu4 PAMs are being investigated for the treatment of Parkinson's disease.
Quantitative Data on Neurologically Active Analogs
| Compound Class | Target | Disease Model | EC50/IC50 | Reference |
| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Alzheimer's Disease | - | [5] |
| N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine | mGlu4 (human) | Parkinson's Disease | 43 nM | [7] |
Anti-inflammatory and Analgesic Properties
The pyrazole moiety is a well-known pharmacophore in many anti-inflammatory drugs. Several studies have reported the synthesis and evaluation of pyrazole derivatives for their anti-inflammatory and analgesic activities.[8][9] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of inflammatory cytokines like TNF-α and IL-6.[9]
Antimicrobial and Antiparasitic Activity
The pyrazolyl-pyridine scaffold has also been explored for its potential in treating infectious diseases.
Antileishmanial Activity:
A 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold was identified and optimized to develop compounds with oral efficacy in a mouse model of visceral leishmaniasis.[10]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of pyrazolyl-pyridine derivatives.
PIM-1 Kinase Inhibition Assay
A common method for assessing PIM-1 kinase inhibition involves a radiometric filter binding assay.
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing a buffer (e.g., Tris-HCl), MgCl2, a peptide substrate (e.g., CREBtide), and [γ-33P]ATP.
-
Enzyme and Inhibitor Incubation: The PIM-1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the reaction cocktail to the enzyme-inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a filter plate (e.g., phosphocellulose), and the peptide substrate is allowed to bind.
-
Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: A scintillation cocktail is added to the wells, and the amount of incorporated 33P is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the research process.
Caption: Potential inhibition of the PIM-1 signaling pathway.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on the broader class of pyrazolyl-pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The recurring appearance of this scaffold in potent kinase inhibitors, neurological modulators, and anti-infective agents highlights its versatility and drug-like properties. Further synthesis and screening of this compound and its analogs are warranted to fully elucidate its pharmacological profile and potential for clinical development. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 6. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine Derivatives for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of pyrazole and pyridine rings has created a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. Among these, derivatives of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine have emerged as a promising class of molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The structural arrangement of the pyrazole and pyridine rings allows for precise interactions with the ATP-binding pocket of various kinases, while the methylamine linker at the 3-position of the pyridine ring provides a crucial vector for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of this chemical core, summarizing key synthetic strategies, structure-activity relationships, and relevant biological data to aid researchers in the design and development of next-generation therapeutics.
Synthetic Strategies
The synthesis of N-substituted this compound derivatives typically commences from the readily available precursor, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol. This starting material can be synthesized through various established methods. A common route involves the reaction of a suitably protected 3-hydroxymethyl-6-halopyridine with pyrazole under basic conditions, followed by deprotection.
Once the key intermediate, this compound, is obtained, a variety of functional groups can be introduced at the primary amine to generate a library of diverse derivatives. The following sections outline the general synthetic protocols for N-acylation, N-alkylation, and N-sulfonylation.
General Synthetic Workflow
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. This document provides detailed application notes and protocols for the utilization of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine as a versatile building block in the synthesis of novel kinase inhibitors.
The primary amino group of this compound serves as a key functional handle for introducing diversity and modulating the pharmacological properties of the resulting compounds. By reacting this amine with a variety of electrophilic partners, libraries of potential kinase inhibitors can be readily synthesized and screened for activity against a panel of kinases.
Kinase Targets and Signaling Pathways
Derivatives of pyrazolopyridines have been shown to inhibit a range of kinases involved in oncogenic signaling pathways. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the core structure suggests potential activity against kinases known to be targeted by similar scaffolds. These include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and various receptor tyrosine kinases.
For instance, inhibition of the CDK family can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a simplified CDK-mediated cell cycle regulation pathway.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the in vitro potency of representative pyrazolopyridine-based kinase inhibitors against various kinase targets. This data, gathered from public literature on analogous compounds, highlights the potential of this chemical class in generating highly active compounds.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| PP-1 | DYRK1A | 11 | [1] |
| PP-2 | CDK5 | 0.41 | [1] |
| PP-3 | GSK-3 | 1.5 | [1] |
| PP-4 | CDK1 | 2.38 | |
| PP-5 | CDK2 | 0.024 | |
| PP-6 | Aurora A | 0.16 | |
| PP-7 | Aurora B | 0.075 |
Note: The compounds listed are representative of the pyrazolopyridine class and are not necessarily direct derivatives of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors incorporating the this compound scaffold.
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines a general method for the acylation of this compound to generate a library of amide derivatives.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or Carboxylic acid (1.1 equiv)
-
Coupling agent (for carboxylic acids, e.g., HATU, HOBt/EDC) (1.2 equiv)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM or DMF, add the base and stir for 5 minutes at room temperature.
-
If starting from an acyl chloride, add the acyl chloride dropwise to the solution.
-
If starting from a carboxylic acid, add the carboxylic acid and the coupling agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: General Procedure for Urea Formation
This protocol details the synthesis of urea-functionalized kinase inhibitors starting from this compound.
Materials:
-
This compound (1.0 equiv)
-
Isocyanate (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous THF or DCM.
-
Add the isocyanate dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield the desired urea product.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase
-
Kinase substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity. The luminescent signal is inversely correlated with the amount of ADP.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize libraries of pyrazolopyridine-based compounds for screening against various kinase targets. The structure-activity relationship data from these screens can then be used to guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new targeted therapies.
References
Application Note: Amide Coupling of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine for the Synthesis of Novel Pyridine-Pyrazole Scaffolds
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of the primary amine in [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine, a versatile scaffold in medicinal chemistry. The protocols cover three common and robust synthetic transformations: N-acylation, N-sulfonylation, and reductive amination. These derivatization strategies are essential for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This document includes representative experimental procedures, tables of reagents and conditions, and a discussion of the potential applications of the resulting derivatives.
Introduction
The this compound scaffold is a privileged structure in modern medicinal chemistry, combining the favorable pharmacological properties of both pyrazole and pyridine rings. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The pyridine moiety often enhances solubility and provides a key vector for interaction with biological targets. The primary amine of this compound serves as a critical handle for chemical modification, allowing for the exploration of the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties. This application note details three fundamental derivatization reactions to facilitate the generation of diverse compound libraries for drug discovery.
Derivatization Strategies
The derivatization of the primary amine of this compound can be readily achieved through several well-established synthetic methods. Here, we focus on N-acylation, N-sulfonylation, and reductive amination as key examples.
Workflow for Primary Amine Derivatization
Caption: General workflow for the derivatization of the primary amine.
Experimental Protocols
The following protocols are representative procedures for the derivatization of this compound. Researchers should optimize conditions for specific substrates as needed.
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Table 1: Representative Reagents and Conditions for N-Acylation
| Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Acetyl Chloride | TEA | DCM | 0 °C to RT | 2-4 hours |
| Benzoyl Chloride | TEA | DCM | 0 °C to RT | 4-8 hours |
| Isobutyryl Chloride | DIPEA | THF | 0 °C to RT | 3-6 hours |
| Cyclopropanecarbonyl Chloride | TEA | DCM | 0 °C to RT | 4-6 hours |
Protocol 2: N-Sulfonylation of this compound
This protocol outlines the synthesis of sulfonamides from the primary amine and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
Triethylamine (if using DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with 1.5 eq of triethylamine).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
If using pyridine, remove the solvent under reduced pressure. If using DCM, wash the reaction mixture with 1 M HCl.
-
Neutralize with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Reagents and Conditions for N-Sulfonylation
| Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| Methanesulfonyl Chloride | Pyridine | Pyridine | 0 °C to RT | 4-8 hours |
| p-Toluenesulfonyl Chloride | TEA | DCM | 0 °C to RT | 6-12 hours |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 °C to RT | 6-12 hours |
| 2-Thiophenesulfonyl Chloride | DIPEA | DCM | 0 °C to RT | 8-16 hours |
Protocol 3: Reductive Amination with this compound
This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[1][2]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[2]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Reagents and Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature | Typical Reaction Time |
| Benzaldehyde | STAB | DCE | RT | 12-24 hours |
| Acetone | NaBH₃CN | Methanol | RT | 12-24 hours |
| Cyclohexanone | STAB | DCE | RT | 16-24 hours |
| 4-Pyridinecarboxaldehyde | STAB | DCE | RT | 18-24 hours |
Applications in Drug Discovery
Derivatives of the pyrazolylpyridine scaffold have shown significant promise in a variety of therapeutic areas. The derivatization of the primary amine allows for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets.
Potential Therapeutic Targets and Signaling Pathways:
Derivatives of similar pyrazolylpyridine cores have been investigated as inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, many kinase inhibitors target pathways that are dysregulated in cancer.
Illustrative Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
The diagram above illustrates a hypothetical mechanism where a pyrazolylpyridine derivative acts as a kinase inhibitor, for instance, targeting MEK in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and survival. By synthesizing a library of derivatives of this compound, researchers can perform high-throughput screening to identify compounds with potent and selective inhibitory activity against such targets.
Conclusion
The derivatization of this compound via N-acylation, N-sulfonylation, and reductive amination provides a powerful platform for the generation of novel chemical entities for drug discovery. The protocols and strategies outlined in this document offer a solid foundation for researchers to synthesize diverse compound libraries and explore the therapeutic potential of this promising scaffold. The versatility of these reactions, coupled with the favorable biological properties of the pyrazolylpyridine core, makes this an attractive starting point for the development of new therapeutics.
References
Application Notes: [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine for Fragment-Based Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity are identified and then optimized into more potent lead candidates. The fragment [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine is a versatile building block for the synthesis of compound libraries for FBDD campaigns. Its structure combines the pharmacologically significant pyrazole and pyridine rings, offering a rich scaffold for chemical elaboration. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a diverse chemical library suitable for high-throughput screening.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 956191-88-1[1] |
| Molecular Formula | C₉H₁₀N₄[1] |
| Molecular Weight | 174.21 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Purity | >95% (recommended for library synthesis)[1] |
Biological Context and Applications
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
Libraries derived from this compound can be screened against a panel of kinases to identify novel inhibitors. For instance, derivatives of similar pyrazolopyridine scaffolds have shown inhibitory activity against Dual Leucine Zipper Kinase (DLK), a potential target for neurodegenerative diseases, and various Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and established targets in oncology.[2][3]
A high-throughput screening campaign utilizing a library synthesized from this fragment could follow a tiered approach, starting with broad kinase panels and progressing to more specific cellular assays to identify compounds with therapeutic potential.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound starts from commercially available 6-chloronicotinonitrile. The synthesis involves a nucleophilic aromatic substitution reaction with pyrazole, followed by the reduction of the nitrile group to a primary amine.
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
Reaction:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added pyrazole (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-(1H-pyrazol-1-yl)nicotinonitrile.
-
Step 2: Reduction of 6-(1H-pyrazol-1-yl)nicotinonitrile
-
Reaction:
-
The 6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.
-
A catalytic amount of Raney Nickel (slurry in water) is added to the solution.
-
The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.
-
The catalyst is carefully filtered off, and the filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.
-
Parallel Library Synthesis via Amide Coupling
The primary amine of this compound serves as a key functional group for diversification through amide bond formation with a library of carboxylic acids.
-
Materials:
-
This compound
-
A diverse library of carboxylic acids (e.g., substituted benzoic acids, heteroaromatic carboxylic acids, aliphatic carboxylic acids)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
An organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., DMF or DCM)
-
96-well reaction block
-
-
Procedure:
-
In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
To each well, add a solution of the amide coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq) in DMF.
-
Allow the pre-activation to proceed for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Upon completion, the reaction mixtures can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.
-
The purified compounds are then characterized by LC-MS and their purity and concentration are determined.
-
| Parameter | Typical Value |
| Scale per reaction | 10-50 mg |
| Number of library members | 96, 384, or more |
| Typical Yield | 40-80% |
| Purity of final compounds | >90% |
High-Throughput Screening Cascade
A library of amides derived from this compound can be subjected to a high-throughput screening (HTS) cascade to identify potential kinase inhibitors.
Representative Kinase Inhibition Data for a Pyrazolopyridine Library
The following table presents representative inhibitory activity data for a library of pyrazolopyridine derivatives against a panel of kinases. This data is illustrative of the potential results from screening a library derived from the title fragment.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| LIBR-001 | DLK | 85 |
| LIBR-002 | CDK2 | 120 |
| LIBR-003 | VEGFR2 | 250 |
| LIBR-004 | p38α | 500 |
| LIBR-005 | EGFR | >10,000 |
| LIBR-006 | SRC | 75 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the fragment and subsequent library synthesis.
High-Throughput Screening Workflow
Caption: High-throughput screening cascade for hit identification.
Potential Kinase Signaling Pathway Modulation
Caption: Potential modulation of kinase signaling pathways by library compounds.
Conclusion
This compound is a valuable and versatile fragment for the construction of diverse chemical libraries. The protocols and data presented herein provide a framework for the synthesis and screening of such libraries, with a focus on the discovery of novel kinase inhibitors. The adaptability of the pyrazolopyridine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of potent and selective drug candidates.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Evaluation of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the in vitro evaluation of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine derivatives. Compounds with the pyrazolopyridine scaffold have been identified as potent inhibitors of various kinases, playing a crucial role in anti-cancer drug discovery.[1] The following protocols outline a systematic approach to assess the cytotoxic and potential anti-cancer activities of these derivatives, beginning with a general cell viability screening, followed by mechanistic assays to investigate their effects on cell signaling and apoptosis.
Data Presentation
Quantitative data from the following assays should be recorded and summarized for clear comparison.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Derivative 1 (µM) | Derivative 2 (µM) | Derivative 3 (µM) | Positive Control (µM) |
| MCF-7 | ||||
| A549 | ||||
| HCT-116 |
Table 2: Kinase Inhibition (IC50 Values)
| Kinase Target | Derivative 1 (nM) | Derivative 2 (nM) | Derivative 3 (nM) | Positive Control (nM) |
| Target Kinase A | ||||
| Target Kinase B |
Table 3: Apoptosis Analysis (% Apoptotic Cells)
| Treatment (Concentration) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Live Cells |
| Vehicle Control (DMSO) | |||
| Derivative 1 (IC50) | |||
| Derivative 2 (IC50) | |||
| Positive Control |
Experimental Workflow
A systematic workflow is essential for the efficient evaluation of novel compounds. The process begins with assessing the compound's effect on cell viability to determine the cytotoxic concentration. Subsequently, mechanistic assays are performed to identify the biological target and understand the downstream cellular effects.
Caption: General workflow for evaluating novel kinase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of the derivatives on cell proliferation and viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[3][4]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[4]
In Vitro Kinase Assay
This protocol is designed to measure the ability of the derivatives to inhibit a specific kinase. The Kinase-Glo® Luminescent Kinase Assay is a common method that quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.[5]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
This compound derivatives
-
ATP
-
Kinase buffer
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic cells by flow cytometry.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Caption: Cellular states in Annexin V/PI apoptosis assay.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivatives at their determined IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin.[7] Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols for Kinase Panel Screening of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for the screening of derivatives based on this scaffold against a comprehensive kinase panel to determine their potency and selectivity. These protocols are designed to guide researchers in identifying lead compounds for further drug development.
Synthesis of this compound Derivatives
A generalized synthetic scheme for the preparation of this compound derivatives is presented below. The core scaffold can be synthesized through a multi-step process, starting with the coupling of a pyrazole to a pyridine ring, followed by functional group manipulations to introduce the methylamine side chain. Subsequent derivatization can be achieved through various chemical reactions to explore the structure-activity relationship (SAR).
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the activity of a wide range of kinases and their inhibition by test compounds.[1][2][3][4][5] The ADP-Glo™ Kinase Assay is a universal and high-throughput method that quantifies the amount of ADP produced during a kinase reaction.[1]
Materials:
-
This compound derivatives (test compounds) dissolved in 100% DMSO.
-
Recombinant kinases of interest.
-
Kinase-specific substrates.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each derivative in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. A common starting range is from 10 mM down to sub-nanomolar concentrations.
-
For the final assay, dilute the compounds in the assay buffer to the desired starting concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture (containing the specific kinase and its corresponding substrate in assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound against each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The following tables represent hypothetical screening data for three derivatives (PYR-001, PYR-002, and PYR-003) against a panel of selected kinases.
Table 1: Single-Point Inhibition Data at 1 µM Compound Concentration
| Kinase | PYR-001 (% Inhibition) | PYR-002 (% Inhibition) | PYR-003 (% Inhibition) |
| ABL1 | 85 | 42 | 15 |
| SRC | 92 | 55 | 20 |
| LCK | 88 | 48 | 18 |
| FYN | 95 | 60 | 25 |
| EGFR | 12 | 8 | 5 |
| HER2 | 15 | 10 | 7 |
| VEGFR2 | 75 | 35 | 10 |
| PDGFRα | 80 | 40 | 12 |
| c-KIT | 78 | 38 | 11 |
| BRAF | 5 | 2 | 1 |
| MEK1 | 3 | 1 | 0 |
| ERK2 | 2 | 0 | 1 |
| PI3Kα | 8 | 5 | 2 |
| AKT1 | 6 | 3 | 1 |
| mTOR | 4 | 2 | 0 |
Table 2: IC₅₀ Values for Potent Hits (nM)
| Kinase | PYR-001 (IC₅₀, nM) | PYR-002 (IC₅₀, nM) | PYR-003 (IC₅₀, nM) |
| ABL1 | 25 | 550 | >10000 |
| SRC | 15 | 480 | >10000 |
| LCK | 20 | 510 | >10000 |
| FYN | 10 | 420 | >10000 |
| VEGFR2 | 150 | 1200 | >10000 |
| PDGFRα | 120 | 1100 | >10000 |
| c-KIT | 135 | 1150 | >10000 |
Visualizations
Experimental and Data Analysis Workflow
References
Application Notes and Protocols for Cell-Based Assays of Pyrazolyl-Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. This document provides detailed application notes and protocols for key cell-based assays to evaluate the efficacy and mechanism of action of compounds containing the pyrazolyl-pyridine scaffold.
Data Presentation: In Vitro Efficacy of Pyrazolyl-Pyridine Derivatives
The following tables summarize the in vitro activity of various pyrazolyl-pyridine derivatives against different cancer cell lines and protein kinases. This data is essential for comparing the potency and selectivity of new chemical entities.
Table 1: Cytotoxic Activity of Pyrazolyl-Pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 9 | MCF-7 | MTT | 0.34 | [1] |
| HepG2 | MTT | 0.18 | [1] | |
| Compound 29 | MCF-7 | Not Specified | 17.12 | [2] |
| HepG2 | Not Specified | 10.05 | [2] | |
| A549 | Not Specified | 29.95 | [2] | |
| Caco2 | Not Specified | 25.24 | [2] | |
| Compound 35 | HepG2 | Not Specified | 3.53 | [2] |
| MCF-7 | Not Specified | 6.71 | [2] | |
| Hela | Not Specified | 5.16 | [2] | |
| Compound 37 | MCF-7 | Not Specified | 5.21 | [2] |
| Compound 41 | MCF-7 | Not Specified | 1.937 (µg/mL) | [2] |
| HepG2 | Not Specified | 3.695 (µg/mL) | [2] | |
| Compound 42 | HCT116 | Not Specified | 2.914 (µg/mL) | [2] |
| Compound 5a | HepG-2 | Not Specified | 3.42 ± 1.31 | [3] |
| MCF-7 | Not Specified | 9.21 ± 0.02 | [3] | |
| HCT-116 | Not Specified | 6.83 ± 0.11 | [3] | |
| Compound 5b | HepG-2 | Not Specified | 3.56 ± 1.5 | [3] |
| MCF-7 | Not Specified | 8.74 ± 0.23 | [3] | |
| HCT-116 | Not Specified | 7.12 ± 0.34 | [3] | |
| Compound 1 | A549 | MTT | 613.22 | [4] |
| Compound 2 | A549 | MTT | 220.20 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrazolyl-Pyridine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 9 | PIM-1 | Not Specified | 20.4 | [1] |
| Staurosporine | PIM-1 | Not Specified | 16.7 | [1] |
| Compound 5 | PIM-1 | Not Specified | 64.6 | [5] |
| Compound 10 | PIM-1 | Not Specified | 34.6 | [5] |
| Compound 15t | TBK1 | Not Specified | 0.8 | [6] |
| Compound 15y | TBK1 | Not Specified | 0.2 | [6] |
| BX795 | TBK1 | Not Specified | 7.1 | [6] |
| MRT67307 | TBK1 | Not Specified | 28.7 | [6] |
| Compound 5a | c-Met | Not Specified | 4.27 ± 0.31 | [3] |
| Compound 5b | c-Met | Not Specified | 7.95 ± 0.17 | [3] |
| Cabozantinib | c-Met | Not Specified | 5.38 ± 0.35 | [3] |
| Compound 1b | Haspin | ADP-Glo | 57 | [7] |
| Compound 1c | Haspin | ADP-Glo | 66 | [7] |
| Compound 6 | Multiple Kinases | Radiometric/ADP-Glo | Active at 100 µM | [8] |
Experimental Protocols
Herein are detailed protocols for commonly employed cell-based assays for the evaluation of pyrazolyl-pyridine compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Pyrazolyl-pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolyl-pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PIM-1, TBK1, c-Met)
-
Kinase-specific substrate
-
Pyrazolyl-pyridine compounds dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the pyrazolyl-pyridine compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Prepare the kinase/substrate mixture in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 0.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete any unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyrazolyl-pyridine compounds and the general workflow of cell-based assays are provided below.
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Synthetic Route to Novel Inhibitors from [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel inhibitors utilizing [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine as a versatile starting material. The protocols focus on the synthesis of amide, sulfonamide, and urea derivatives, which are common moieties in kinase inhibitors.
Introduction
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2] The starting material, this compound, offers a reactive primary amine handle that can be readily functionalized to generate a diverse library of compounds for screening and optimization. This document outlines synthetic strategies and provides representative protocols for the derivatization of this key intermediate.
Synthetic Strategies
The primary synthetic routes explored herein focus on the functionalization of the methylamine group to form stable amide, sulfonamide, and urea linkages. These reactions are generally robust and amenable to parallel synthesis for the rapid generation of a compound library.
A general workflow for the synthesis of these novel inhibitors is depicted below.
Caption: Synthetic workflow from the starting material to biological screening.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of amide, sulfonamide, and urea derivatives from this compound.
Note: These are generalized procedures and may require optimization for specific substrates. Standard laboratory safety precautions should be followed.
Protocol 1: Synthesis of N-Acyl Derivatives (Amides)
This protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent.
Materials:
-
This compound
-
Desired carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL), add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: Synthesis of N-Sulfonyl Derivatives (Sulfonamides)
This protocol details the reaction of the starting amine with a sulfonyl chloride.
Materials:
-
This compound
-
Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the pure sulfonamide product.
Protocol 3: Synthesis of N-Urea Derivatives
This protocol describes the formation of a urea linkage using an isocyanate.
Materials:
-
This compound
-
Desired isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Add the isocyanate (1.05 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. A precipitate may form as the product is generated.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, filter the solid and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation, then filter to collect the product. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the inhibitory activities of representative pyrazolopyridine-based inhibitors against various kinases. This data is compiled from the literature for structurally related compounds and serves as a benchmark for newly synthesized derivatives.
| Compound Scaffold | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Reference(s) |
| Pyrazolopyrimidine | CDK2 | Kᵢ = 5 - 7 | [1] |
| Pyrazolopyrimidine | CDK5 | Kᵢ = 3 | [1] |
| Thiazolidinone-pyrazole | Aurora-A | IC₅₀ = 110 | [2] |
| Imidazo[1,2-a]pyridine-pyrazole | FLT3 | IC₅₀ = 3.65 | [3] |
| Pyrazolo[3,4-b]pyridine | TBK1 | IC₅₀ = 0.2 | [4] |
| Pyrazolo[3,4-b]pyridine | GSK-3 | IC₅₀ = 1500 | [5] |
| Quinazoline-Imidazo[1,2-a]pyridine | PI3Kα | IC₅₀ = 1.94 | [6] |
| Pyridylsulfonamide | mTOR | IC₅₀ = 38 | [7] |
| Pyridylsulfonamide | PI3Kα | IC₅₀ = 6.6 | [7] |
| Pyridylsulfonamide | PI3Kδ | IC₅₀ = 0.8 | [7] |
Target Signaling Pathways
The synthesized inhibitors are designed to target key signaling pathways implicated in cell proliferation and survival. Below are diagrams of representative kinase signaling pathways that can be modulated by pyrazolopyridine-based inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK pathway, leading to cell cycle arrest.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Dual inhibition of the PI3K/mTOR pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for proper mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in cancer cells.
Caption: Inhibition of Aurora kinases disrupts mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CDK Family - Creative Biogene [creative-biogene.com]
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of (6-Arylpyridin-3-yl)methylamine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in pharmaceutical and materials science.[1] This protocol details the synthesis of (6-arylpyridin-3-yl)methylamine derivatives from (6-chloropyridin-3-yl)methylamine. This class of compounds, featuring a substituted pyridine core, is a key structural motif in many biologically active molecules. The chlorine atom at the 6-position of the pyridine ring serves as an effective handle for introducing a diverse range of aryl and heteroaryl substituents via palladium-catalyzed coupling.[1][2]
The primary challenge in coupling chloropyridines is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This often necessitates the use of highly active palladium catalysts, specialized ligands, and elevated temperatures to achieve efficient conversion.[3][4] Additionally, the presence of the basic aminomethyl group can potentially inhibit the palladium catalyst, though modern catalyst systems often allow the reaction to proceed without the need for a protecting group.[5][6]
General Reaction Scheme
The overall transformation involves the palladium-catalyzed reaction between (6-chloropyridin-3-yl)methylamine and an aryl- or heteroarylboronic acid in the presence of a base.
Data Presentation: Optimizing Reaction Conditions
Successful Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent. The following tables provide a summary of reaction components and conditions that serve as an excellent starting point for the optimization of the coupling with (6-chloropyridin-3-yl)methylamine derivatives.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Chloropyridines
The choice of palladium source and ligand is critical for activating the C-Cl bond.[3] Bulky, electron-rich phosphine ligands are generally preferred.[3]
| Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Typical Yields (%) | Notes |
| Pd(PPh₃)₄ (2-5%) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 85-100 | 70-90 | A classic, reliable catalyst, but may require longer reaction times for chlorides.[1][7] |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 | >85 | Highly effective system for challenging aryl chlorides.[2][3] |
| PdCl₂(dppf) (3-5%) | Cs₂CO₃ or K₃PO₄ (2-3) | DMF or Dioxane | 90-110 | 80-95 | Robust pre-catalyst, often providing high yields.[3] |
| Pd₂(dba)₃ (2%) / P(t-Bu)₃ (4%) | KF or K₃PO₄ (3) | THF or Dioxane | 80-100 | Moderate to High | Effective for electron-rich chloro-heteroarenes. |
Yields are representative for similar chloropyridine substrates and should be considered as a guideline.
Table 2: Recommended Starting Concentrations and Equivalents
| Component | Recommended Range | Purpose |
| (6-chloropyridin-3-yl)methylamine | 1.0 equiv. | Starting Material |
| Aryl/Heteroarylboronic Acid | 1.1 - 1.5 equiv. | Coupling Partner |
| Palladium Catalyst | 1 - 5 mol% | Catalyst |
| Ligand (if not pre-complexed) | 2 - 10 mol% | Catalyst Activation |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 equiv. | Boronic Acid Activation |
| Solvent Concentration | 0.1 - 0.5 M | Reaction Medium |
Diagrams and Visualizations
Catalytic Cycle and Experimental Workflow
Understanding the mechanism and the experimental sequence is crucial for successful execution and troubleshooting. The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical laboratory workflow.
Experimental Protocol
This general protocol is a robust starting point for the Suzuki-Miyaura coupling of (6-chloropyridin-3-yl)methylamine with various arylboronic acids.[1][7]
Materials and Reagents
-
(6-chloropyridin-3-yl)methylamine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)
-
Phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (6-chloropyridin-3-yl)methylamine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[2][3]
-
Inert Atmosphere : Seal the vessel, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[3] Following this, add the degassed anhydrous solvent (e.g., Toluene, to a concentration of ~0.2 M) via syringe.[2]
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[3]
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[3]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification : Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure (6-arylpyridin-3-yl)methylamine derivative.[2]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction /Complete Failure | Inactive Catalyst: Pd(0) not formed or deactivated by oxygen.[3] | Ensure reagents and solvents are high quality and thoroughly degassed. Use robust pre-catalysts or ligands.[3] |
| Inappropriate Base: Base is too weak, insoluble, or old.[3] | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[3] | |
| Low Temperature: Insufficient energy for the oxidative addition of the C-Cl bond. | Increase the reaction temperature to 80-110 °C.[3] | |
| Low Yield | Catalyst Inhibition: The aminomethyl group may coordinate to the palladium center.[5] | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) which can favor the desired catalytic cycle.[5] |
| Protodeboronation: Side reaction where the boronic acid is replaced by a hydrogen atom.[5] | Use anhydrous conditions or switch to a more stable boronic ester (e.g., pinacol ester). A milder base might also help.[5] | |
| Dehalogenation: The starting chloro-pyridine is converted to the des-chloro pyridine. | Avoid potential hydride sources (e.g., certain alcohols). Optimize reaction time to prevent prolonged exposure to reaction conditions.[5] |
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrazole-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of biologically active compounds.[3][4] The application of this reaction to pyrazole-containing substrates is of particular importance, as the pyrazole nucleus is a well-established scaffold in numerous pharmaceuticals.[5] This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of various pyrazole-containing substrates.
Introduction
The synthesis of N-arylpyrazoles and C-aminopyrazoles has traditionally been achieved through methods like the Ullmann condensation, which often require harsh reaction conditions.[6] The advent of the Buchwald-Hartwig amination has provided a milder and more general route, allowing for the coupling of a wide range of pyrazole halides or triflates with diverse amine coupling partners.[1][6] Despite significant progress, five-membered heterocyclic halides, including pyrazoles, can present challenges as coupling partners, potentially due to their ability to coordinate and deactivate the palladium catalyst.[7][8] The development of sophisticated, sterically hindered, and electron-rich phosphine ligands has been crucial in overcoming these challenges, enabling efficient amination of pyrazole cores.[3][5]
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the pyrazole halide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl or C-aminopyrazole product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Successful Coupling
Several factors are critical for achieving high yields and clean conversions in the Buchwald-Hartwig amination of pyrazoles:
-
Choice of Catalyst and Ligand: The combination of the palladium precursor and the phosphine ligand is paramount. Modern, bulky, and electron-rich biarylphosphine ligands such as tBuBrettPhos and tBuDavePhos have shown excellent performance in the amination of challenging heterocyclic substrates.[5][7]
-
Base Selection: A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[7] The choice of base can be substrate-dependent.
-
Solvent: Anhydrous, degassed aprotic solvents such as toluene, dioxane, or DMF are commonly used.[9]
-
Temperature: Reactions are often heated to temperatures ranging from 80 °C to 120 °C to ensure a reasonable reaction rate.[10] Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Inert Atmosphere: Due to the air-sensitivity of the Pd(0) catalyst and some phosphine ligands, reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[9]
Data Presentation: Amination of Pyrazole Substrates
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various pyrazole-containing substrates.
Table 1: Palladium-Catalyzed Amination of Unprotected 4-Bromo-1H-pyrazole [7]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 4-Anilino-1H-pyrazole | 85 |
| 2 | 4-Methoxyaniline | 4-(4-Methoxyphenylamino)-1H-pyrazole | 92 |
| 3 | 4-(Trifluoromethyl)aniline | 4-(4-(Trifluoromethyl)phenylamino)-1H-pyrazole | 78 |
| 4 | Morpholine | 4-Morpholino-1H-pyrazole | 88 |
| 5 | n-Butylamine | 4-(Butylamino)-1H-pyrazole | 75 |
Reaction Conditions: 4-Bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), tBuBrettPhos Pd G3 precatalyst (2 mol%), in THF at room temperature for 12 hours.
Table 2: C4-Amination of 4-Bromo-1-tritylpyrazole [5][11]
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 4-(Piperidin-1-yl)-1-tritylpyrazole | 60 |
| 2 | Morpholine | 4-Morpholino-1-tritylpyrazole | 67 |
| 3 | Benzylamine | 4-(Benzylamino)-1-tritylpyrazole | 85 |
| 4 | Aniline | 4-Anilino-1-tritylpyrazole | 72 |
Reaction Conditions: 4-Bromo-1-tritylpyrazole, amine (1.1-2.0 equiv.), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), KOtBu (2.0 equiv.), in xylene at 120 °C under microwave irradiation for 30 minutes.[10]
Table 3: N-Arylation of Pyrazole with Aryl Triflates [6]
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | Phenyl triflate | 1-Phenyl-1H-pyrazole | 95 |
| 2 | 4-Tolyl triflate | 1-(p-Tolyl)-1H-pyrazole | 98 |
| 3 | 2-Tolyl triflate | 1-(o-Tolyl)-1H-pyrazole | 91 |
| 4 | 4-Methoxyphenyl triflate | 1-(4-Methoxyphenyl)-1H-pyrazole | 96 |
Reaction Conditions: Pyrazole (1.2 mmol), aryl triflate (1.0 mmol), Pd(OAc)₂ (2 mol%), tBuBrettPhos (4 mol%), K₂CO₃ (2.0 mmol), in toluene at 100 °C for 12 hours.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of pyrazole substrates.
Protocol 1: General Procedure for the Amination of Unprotected Bromo-1H-pyrazoles [7]
This protocol is adapted for the coupling of various amines with unprotected bromo-1H-pyrazoles using a highly active palladium precatalyst.
Caption: Experimental workflow for the amination of unprotected bromo-1H-pyrazoles.
Materials:
-
Bromo-1H-pyrazole derivative
-
Amine
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the bromo-1H-pyrazole (1.0 mmol), the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and LHMDS (2.2 mmol).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed THF (3 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the vessel and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aminopyrazole derivative.
Protocol 2: General Procedure for the C4-Amination of 4-Halo-1-tritylpyrazoles [5][9]
This protocol is suitable for the coupling of various amines with N-protected halopyrazoles, often requiring elevated temperatures.
Materials:
-
4-Halo-1-tritylpyrazole (e.g., 4-bromo-1-tritylpyrazole)
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)
-
tBuDavePhos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous xylene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the 4-halo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (0.1 equiv), tBuDavePhos (0.2 equiv), and KOtBu (2.0 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed xylene, followed by the amine (1.1-2.0 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring (conventional heating or microwave irradiation).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.
Logical Relationships and Troubleshooting
The success of the Buchwald-Hartwig amination of pyrazoles often depends on the interplay between the substrate, amine, and catalytic system. The following diagram illustrates a decision-making process for troubleshooting common issues.
Caption: Troubleshooting guide for Buchwald-Hartwig amination of pyrazoles.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of aminopyrazole derivatives, which are valuable building blocks in drug discovery and development. The choice of an appropriate catalytic system, including a bulky biarylphosphine ligand, is critical for achieving high efficiency, particularly with challenging pyrazole substrates. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for Cytotoxicity Testing of Novel Compounds Synthesized from [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole and pyridine ring systems are prominent heterocyclic scaffolds in medicinal chemistry, known for a wide range of pharmacological activities. Novel compounds derived from the [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine core structure represent a promising class of candidates for anticancer drug discovery.[1][2][3][4][5] Comprehensive evaluation of the cytotoxic potential of these new chemical entities is a critical first step in the preclinical drug development process. This document provides a detailed guide for assessing the in vitro cytotoxicity of these novel compounds, outlining established protocols for key assays and offering a framework for data interpretation. The protocols cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.
Overall Experimental Workflow
A systematic approach is essential for accurately characterizing the cytotoxic profile of a novel compound. The general workflow involves initial cell culture, treatment with the compound, and subsequent analysis using a panel of assays to measure different cellular endpoints. This multi-assay approach provides a more complete understanding of the compound's biological effects.[6]
Caption: General workflow for assessing the cytotoxicity of novel compounds.
Detailed Experimental Protocols
Proper aseptic cell culture techniques are fundamental for reliable and reproducible results. All procedures should be conducted in a certified biological safety cabinet.[6]
General Cell Culture and Compound Preparation
-
Cell Line Maintenance : Culture selected cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in their recommended complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6] Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency.[6]
-
Compound Stock Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) of the novel pyrazolylpyridine compound in sterile dimethyl sulfoxide (DMSO).[6] Store aliquots at -20°C.
-
Working Solutions : On the day of the experiment, create serial dilutions of the compound in complete growth medium. The final concentration of DMSO in the wells should not exceed 0.5% to prevent solvent-induced toxicity.[6]
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]
-
Principle : Mitochondrial dehydrogenases in living cells reduce MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Materials :
-
Procedure :
-
Cell Seeding : Seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate. Incubate for 24 hours to allow for attachment.[6][9]
-
Compound Treatment : Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell background control.[9]
-
Incubation : Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6][9]
-
MTT Addition : Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization : Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[7]
-
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10]
-
Principle : LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes a reaction that results in a colorimetric or luminescent signal proportional to the amount of cell damage.[11]
-
Materials :
-
Treated cell culture plates (from step 1.2.3)
-
Commercially available LDH assay kit (e.g., CytoTox-ONE™ or similar)
-
96-well flat-bottom assay plate (for colorimetric assay) or opaque-walled plate (for luminescent assay)[12]
-
Lysis buffer (provided in kit, for maximum LDH release control)
-
Microplate reader
-
-
Procedure :
-
Prepare Controls : On the plate with treated cells, designate triplicate wells for a "maximum LDH release" control. Add 10 µL of the kit's Lysis Buffer to these wells 45 minutes before the end of the incubation period.[13]
-
Sample Collection : After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[14]
-
Transfer Supernatant : Carefully transfer 50-100 µL of supernatant from each well to a new assay plate.[13][14]
-
Reagent Addition : Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (typically 50-100 µL) to each well of the new assay plate.[14]
-
Incubation : Incubate the assay plate at room temperature for 20-30 minutes, protected from light.[13][14]
-
Stop Reaction (if applicable) : Add the Stop Solution if required by the kit protocol.[13]
-
Absorbance/Luminescence Measurement : Measure absorbance around 490 nm for colorimetric assays or luminescence for glow-type assays.[13]
-
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle : The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[15] Cleavage of the substrate by active caspases releases aminoluciferin, which is used by luciferase to generate a luminescent signal proportional to caspase activity.[15][16]
-
Materials :
-
Treated cell culture plates (from step 1.2.3)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Opaque-walled 96-well microplate
-
Luminometer
-
-
Procedure :
-
Reagent Preparation : Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]
-
Plate Equilibration : Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature.[16]
-
Reagent Addition : Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16] This is a simple "add-mix-measure" format.[15]
-
Incubation : Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[17]
-
Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation and Analysis
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different compounds and concentrations.
Calculations
-
% Cell Viability (MTT Assay) :
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)
-
% Viability = (Corrected Absorbance(Sample) / Corrected Absorbance(Vehicle Control)) * 100[9]
-
-
% Cytotoxicity (LDH Assay) :
-
% Cytotoxicity = ((Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100[13]
-
-
IC50 Value : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][9]
Example Data Tables
Table 1: Cytotoxicity of Novel Compound PY-1 against MCF-7 Cells (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | Caspase-3/7 Activity (RLU) (Mean ± SD) |
|---|---|---|---|
| Vehicle Control (0) | 100.0 ± 4.5 | 5.2 ± 1.1 | 15,230 ± 980 |
| 0.1 | 95.3 ± 5.1 | 7.8 ± 1.5 | 25,670 ± 1,540 |
| 1.0 | 72.1 ± 3.8 | 28.4 ± 2.9 | 150,800 ± 11,200 |
| 10.0 | 48.9 ± 2.9 | 51.3 ± 4.2 | 455,100 ± 25,600 |
| 50.0 | 15.7 ± 2.1 | 82.6 ± 5.8 | 480,500 ± 29,800 |
| 100.0 | 5.2 ± 1.5 | 91.4 ± 6.1 | 472,300 ± 28,100 |
Table 2: Comparison of IC50 Values (µM) across Different Cancer Cell Lines (48h)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
|---|---|---|---|
| Novel Compound PY-1 | 9.8 | 15.2 | 12.5 |
| Novel Compound PY-2 | 25.4 | 31.8 | 28.9 |
| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |
Potential Signaling Pathways and Assay Relationships
Cytotoxic compounds can induce cell death through various signaling pathways, with apoptosis being a common mechanism for anticancer agents.[9][18] The activation of caspases is a central event in apoptosis.
Apoptotic Signaling Pathway
Novel pyrazolylpyridine compounds may induce apoptosis via the intrinsic (mitochondrial) pathway. This involves mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, which in turn activates the caspase cascade.[18]
Caption: Simplified intrinsic apoptosis signaling pathway.
Relationship Between Cytotoxicity Assays
The selected assays provide complementary information about the compound's effect on cells. The MTT assay measures loss of viability, the LDH assay detects loss of membrane integrity (cytotoxicity), and the Caspase-3/7 assay confirms a specific mechanism of cell death (apoptosis).
References
- 1. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Knorr Synthesis of Pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Knorr synthesis of pyrazole derivatives. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and data presented for ease of use.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a direct question-and-answer format.
Q1: My reaction yield is very low. What are the common causes and solutions?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to low yields. While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]
-
Control pH: The reaction is often acid-catalyzed.[2][3] However, excessively acidic conditions can promote the formation of byproducts. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can be beneficial in such cases.[1] Studies have shown that acidic conditions markedly speed up the reaction, while at a pH of 7, only the initial hydrazone is formed with no subsequent cyclization to the pyrazole.[4]
Q2: I am observing the formation of an unexpected regioisomer. How can I improve selectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different products.[5][6]
Solutions to Control Regioselectivity:
-
Steric and Electronic Effects: The selectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[6] The less sterically hindered and more electrophilic carbonyl group is generally attacked preferentially.
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive. Under acidic conditions, both the imine formation and pyrazole cyclization steps are facilitated by the protonation of a ketone oxygen, which activates the corresponding carbonyl carbon for the nitrogen attack.[4]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the regioisomeric ratio. It is advisable to screen different solvents (e.g., ethanol, acetic acid, toluene) to find the optimal conditions for the desired isomer.
Q3: The reaction mixture has turned a dark red/yellow color. Is this normal, and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]
Purification Strategies:
-
Neutralization: If using a hydrazine salt, the mixture can become acidic, promoting byproduct formation. The addition of a mild base can lead to a cleaner reaction profile.[1]
-
Charcoal Treatment: Adding activated charcoal to the reaction mixture before filtration can help remove some of the colored impurities.[1]
-
Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities.[1] Common solvents for recrystallization include ethanol or mixtures like ethanol/water.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired pyrazole from impurities.[1] A silica plug wash with a non-polar solvent like toluene followed by elution of the product with a more polar solvent like ether can also be effective.[7]
Q4: I'm having difficulty with the product precipitating or crystallizing out of the solution. What can I do?
Proper crystallization is key to isolating a pure product.
Tips for Inducing Crystallization:
-
Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to facilitate precipitation.[2]
-
Induce Precipitation: If the product is soluble in the reaction solvent, adding water to the hot reaction mixture can often induce precipitation upon cooling.[8]
-
Solvent Addition: For stubborn oils, adding a small amount of a solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes) and vigorously stirring or scratching the inside of the flask with a glass rod can induce crystallization.[2]
-
Solvent Volume Adjustment: If the product crystallizes too quickly from a hot solution, trapping impurities, you can add more of the "good" solvent to keep the compound dissolved at a lower temperature, allowing for slower, more selective crystal growth.[1]
Quantitative Data Summary
The choice of reaction parameters significantly impacts the outcome of the Knorr synthesis. The following tables provide summary data on how different conditions can affect the reaction.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Glacial Acetic Acid | Reflux | 1 | High | [3][8] |
| 1-Propanol / Acetic Acid | 100 | 1 | ~79% | [8][9] |
| Ethanol | Reflux | 2 | Good | [2] |
| Water / Acetic Acid | 23 | 4 | Good |[7] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Table 2: Influence of pH on Reaction Rate
| pH | Observation | Rate | Reference |
|---|---|---|---|
| Acidic | Reaction proceeds to completion | Fast | [4] |
| 7 | Hydrazone intermediate formed, but no cyclization | Slow/Stalled | [4] |
| 8.5 | Only starting material observed | No Reaction |[4] |
Detailed Experimental Protocol
This section provides a general, detailed methodology for the Knorr synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[8]
Materials:
-
β-Ketoester (e.g., Ethyl Benzoylacetate) (1.0 eq)
-
Hydrazine derivative (e.g., Hydrazine Hydrate or Phenylhydrazine) (2.0 eq)[8]
-
Solvent (e.g., 1-Propanol)
-
Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)[8]
-
Deionized Water
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask or a scintillation vial, combine the β-ketoester (e.g., 3 mmol) and the hydrazine derivative (e.g., 6 mmol).[8]
-
Solvent and Catalyst Addition: Add the solvent (e.g., 3 mL of 1-propanol) and a few drops of glacial acetic acid to the mixture.[3][8]
-
Heating: Heat the reaction mixture with stirring on a hot plate to approximately 100°C.[2][8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane), checking for the consumption of the limiting reagent (the ketoester).[3][8] The reaction is often complete within 1-2 hours.[2][8]
-
Work-up and Precipitation: Once the starting material is consumed, add deionized water (e.g., 10 mL) to the hot reaction mixture with continuous stirring.[3][8]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature while stirring rapidly. This slow cooling helps in the formation of pure crystals.[8] Further cooling in an ice bath can maximize precipitation.[2]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[3] Wash the collected solid with a small amount of cold water to remove any residual impurities.[8] Allow the product to air dry.
-
Further Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent, such as ethanol.[2]
Visual Guides
The following diagrams illustrate the key processes and logical steps involved in the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting flowchart for diagnosing and solving low yield issues.
Caption: The simplified reaction mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Alkylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the regioselective N-alkylation of pyrazoles. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary difficulty arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1][2][3] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate.[2]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring and on the alkylating agent is a major determinant.[2][3][4] Alkylation generally favors the less sterically hindered nitrogen atom.[2][5][6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][3]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence and even switch the regioselectivity.[1][2][3] For example, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been reported to favor N1-alkylation.[2]
-
Alkylating Agent: The nature of the electrophile is critical. Specialized and sterically bulky reagents, such as α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2][7]
-
Catalysis: The use of specific catalysts, for instance, magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2][8]
Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?
A: To favor alkylation at the N1 position, consider the following strategies:
-
Steric Control: Utilize a pyrazole with a larger substituent at the C3 position compared to the C5 position. The alkylating agent will preferentially attack the less sterically hindered N1 nitrogen.
-
Bulky Alkylating Agents: Employ sterically demanding alkylating agents. For instance, α-halomethylsilanes have been shown to significantly improve N1 selectivity.[7]
-
Specific Base/Solvent Systems: Certain combinations of bases and solvents are known to favor N1 alkylation. Common examples include NaH in THF and K2CO3 in DMSO.[2]
Q4: How can I selectively synthesize the N2-alkylated pyrazole isomer?
A: To promote alkylation at the N2 position, the following approaches can be effective:
-
Steric Shielding of N1: A large substituent at the C5 position will sterically hinder the N1 position, directing the alkylating agent to the N2 nitrogen.
-
Catalysis: The use of a magnesium-based catalyst, such as MgBr2, has been demonstrated to provide high regioselectivity for the N2 isomer when using α-bromoacetates and acetamides as alkylating agents.[8]
-
Intramolecular Interactions: The choice of alkylating agent can lead to transition states that favor N2 alkylation through intramolecular interactions, such as hydrogen bonding. For example, using N-methyl chloroacetamide as the alkylating agent has been shown to selectively yield the N2 product due to stabilizing hydrogen bond interactions in the transition state.[9]
Q5: Can protecting groups be used to control regioselectivity?
A: Yes, protecting groups can be a powerful tool. For instance, the (2-trimethylsilyl)ethoxymethyl (SEM) group can be used. A "SEM switch" strategy has been developed that involves transposing the SEM protecting group from one nitrogen to the other in a single step. This transposition effectively transforms an unreactive C3 position into a reactive C5 position, enabling sequential and regioselective functionalization.[10] The tetrahydropyranyl (THP) group is another option that can be used for protection, followed by selective alkylation.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity (mixture of N1 and N2 isomers) | 1. Similar steric and electronic environment around both nitrogen atoms. 2. Inappropriate choice of base, solvent, or temperature. 3. The alkylating agent is not sufficiently discriminating. | 1. Modify the pyrazole substrate: Introduce a bulky substituent at either the C3 or C5 position to sterically differentiate the two nitrogens. 2. Systematically vary reaction conditions: - Base: Switch from a weaker base (e.g., K2CO3) to a stronger base (e.g., NaH) or vice versa.[1] The cation of the base can also play a role.[3] - Solvent: Test a range of solvents with different polarities and coordinating abilities (e.g., THF, DMF, MeCN, DMSO, or fluorinated alcohols like TFE and HFIP).[13] - Temperature: Lowering the reaction temperature may increase selectivity. 3. Change the alkylating agent: Employ a more sterically hindered alkylating agent to favor reaction at the less hindered nitrogen.[7] |
| Reaction favors the undesired regioisomer | 1. The inherent steric or electronic bias of the substrate favors the undesired product under the current conditions. 2. The reaction conditions (base, solvent) are directing the alkylation to the undesired position. | 1. Reverse the steric hindrance: If possible, synthesize a regioisomeric precursor of the pyrazole that places the bulky group in the desired position to direct alkylation. 2. Employ a directing catalyst: For selective N2 alkylation, consider using a magnesium catalyst.[8] 3. Switch the reaction conditions: A change in solvent from aprotic to protic, or vice versa, can sometimes reverse the regioselectivity.[14] For instance, using fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity for a specific isomer in pyrazole formation.[13] |
| Low reaction yield | 1. Incomplete deprotonation of the pyrazole. 2. Decomposition of the alkylating agent or product. 3. Steric hindrance from both the substrate and the alkylating agent is too great. 4. The reaction temperature is too low or the reaction time is too short. | 1. Use a stronger base: If using a weak base like K2CO3, consider switching to NaH or another stronger base. 2. Optimize temperature and reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition. 3. Reduce steric bulk: If possible, use a less sterically hindered alkylating agent or pyrazole substrate. 4. Consider an alternative activation method: Acid-catalyzed N-alkylation using trichloroacetimidates can be an alternative to methods requiring strong bases.[4][5][15] |
| Difficulty in separating regioisomers | The regioisomers have very similar physical properties (e.g., polarity). | 1. Improve chromatographic separation: Experiment with different solvent systems and column materials. 2. Derivatization: If separation is not possible, consider derivatizing the mixture to introduce a functional group that will alter the physical properties of one isomer, facilitating separation. The protecting group can then be removed. 3. Optimize for higher selectivity: Focus on modifying the reaction conditions to obtain a single regioisomer, eliminating the need for separation. |
Data Presentation: Regioselectivity under Various Conditions
Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | i-Pr2NEt | THF | 25 °C | N2 selective | [8] |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | Reflux | 2.5:1 | [4] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | Reflux | N/A | [4] |
| Pyrazole | Ethyl bromoacetate | Cs(Al)-SBA-15 | DMF | 100 °C | N1 selective | [6] |
| Acetyl-CF3-pyrazole | Ethyl iodoacetate | K2CO3 | MeCN | Reflux | 1:1 | [1][3] |
| Pyrazolylhydrazone with pyridine | Ethyl iodoacetate | NaH | DME-MeCN | Room Temp. | Regioselective | [1][3] |
Table 2: Influence of Solvent on Regioselectivity in Pyrazole Formation
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (2a:3a or 2:4) | Reference |
| 1a | Methylhydrazine | EtOH | 1:1.8 | [13] |
| 1a | Methylhydrazine | TFE | 85:15 | [13] |
| 1a | Methylhydrazine | HFIP | 97:3 |
Experimental Protocols
Protocol 1: General Procedure for Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles [8]
-
In a nitrogen-filled glovebox, add the 3-substituted pyrazole (1.0 equiv) and MgBr2 (0.2 equiv) to a vial equipped with a magnetic stir bar.
-
Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 equiv).
-
Add diisopropylethylamine (i-Pr2NEt) (2.1 equiv) dropwise to the solution at 25 °C.
-
Stir the resulting mixture at 25 °C for 2 hours.
-
Quench the reaction with a saturated solution of NH4Cl in MeOH.
-
Concentrate the solution to dryness.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [4]
-
To a solution of the pyrazole (1.0 equiv) and the trichloroacetimidate (1.2 equiv) in 1,2-dichloroethane (1,2-DCE), add camphorsulfonic acid (CSA) (0.2 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., CH2Cl2) and wash with saturated aqueous NaHCO3.
-
Separate the organic layer, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing pyrazole N-alkylation regioselectivity.
Caption: Factors governing the regioselectivity of pyrazole N-alkylation.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves a nucleophilic aromatic substitution to form the key intermediate, 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile. The second step is the reduction of the nitrile group to the desired primary amine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile?
A1: The most common and commercially available starting materials are 6-chloropyridine-3-carbonitrile and pyrazole. A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the reaction, with a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What are the typical reaction conditions?
A2: The reaction is generally heated to between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion, which can take several hours.
Q3: What are the common byproducts in this step?
A3: The primary byproduct is often unreacted starting materials due to incomplete reaction. While less common with unsubstituted pyrazole, formation of the N-2 isomer of the pyrazole adduct is a theoretical possibility. Hydrolysis of the nitrile group to a carboxylic acid or amide can occur if water is present in the reaction mixture at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive base. 2. Insufficient temperature. 3. Poor quality solvent. | 1. Use freshly dried base. 2. Increase the reaction temperature in increments of 10 °C. 3. Use anhydrous solvent. |
| Presence of unreacted 6-chloropyridine-3-carbonitrile | 1. Insufficient reaction time. 2. Stoichiometry of reagents. | 1. Extend the reaction time and monitor by TLC/LC-MS. 2. Use a slight excess (1.1-1.2 equivalents) of pyrazole and base. |
| Formation of a polar byproduct | Presence of water leading to nitrile hydrolysis. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF (10 mL/mmol), pyrazole (1.1 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at 100 °C under a nitrogen atmosphere until the starting material is consumed as monitored by TLC. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for reducing the nitrile to the primary amine?
A1: Two common and effective methods are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is often performed using Raney Nickel or Palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally considered "greener" and often results in cleaner reactions.
-
Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines.
Q2: What are the most common byproducts in the nitrile reduction step?
A2: The most prevalent byproducts are the secondary and tertiary amines formed from the reaction of the primary amine product with the intermediate imine. Over-reduction leading to the saturation of the pyridine or pyrazole rings is possible under harsh hydrogenation conditions. With some reducing agents, partial reduction to the corresponding aldehyde can occur.
Caption: Formation of common byproducts during nitrile reduction.
Q3: How can the formation of secondary and tertiary amine byproducts be minimized?
A3: During catalytic hydrogenation, the addition of ammonia (often as a solution in methanol) can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the reaction of the product amine with the imine intermediate. For chemical reductions with reagents like LiAlH₄, maintaining a low reaction temperature can sometimes improve selectivity for the primary amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (presence of starting nitrile) | 1. Inactive catalyst (hydrogenation). 2. Insufficient reducing agent (chemical reduction). 3. Insufficient hydrogen pressure or reaction time (hydrogenation). | 1. Use fresh, active catalyst. 2. Increase the equivalents of the reducing agent. 3. Increase hydrogen pressure and/or reaction time. |
| Formation of significant amounts of secondary/tertiary amines | Reaction of the primary amine product with the imine intermediate. | 1. For Catalytic Hydrogenation: Add ammonia (e.g., 7N NH₃ in methanol) as a co-solvent. 2. For Chemical Reduction: Maintain a low reaction temperature and consider a slow addition of the reducing agent. |
| Product is difficult to purify | Presence of highly polar byproducts or unreacted starting material. | Acid-base extraction can be an effective purification method. The desired primary amine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the product is re-extracted into an organic solvent. |
Quantitative Data Summary
| Reduction Method | Typical Yield of Primary Amine | Common Byproducts | Notes |
| Raney Ni, H₂ (with NH₃) | Good to Excellent (typically >80%) | Minor amounts of secondary amine (<5%) | Addition of ammonia is crucial for high selectivity. |
| Raney Ni, H₂ (without NH₃) | Moderate to Good (50-70%) | Secondary and tertiary amines (can be significant) | Prone to over-reaction to form coupled byproducts. |
| LiAlH₄ | Good to Excellent (typically >75%) | Small amounts of secondary amine | Requires strictly anhydrous conditions and careful work-up. |
Experimental Protocols
Method A: Catalytic Hydrogenation with Raney Nickel
A solution of 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (1.0 eq) in methanolic ammonia (7N solution, 20 mL/mmol) is treated with a slurry of Raney Nickel (approx. 50% w/w in water, ~0.5 eq by weight) in a hydrogenation vessel. The vessel is purged with hydrogen and then pressurized to 50 psi. The mixture is shaken at room temperature until hydrogen uptake ceases. The catalyst is then carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or acid-base extraction to afford the desired product.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under a nitrogen atmosphere, a solution of 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF (5 mL/mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which can be further purified.
Technical Support Center: Purification of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. The following sections detail troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography on silica gel and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: My compound is streaking/tailing significantly on the silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking or tailing of amine-containing compounds on silica gel is a frequent issue caused by the interaction between the basic amine group and the acidic silanol groups on the silica surface. This can lead to poor separation and broad peaks in column chromatography. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol.[1]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common problem with amines.[2] To address this, you can try the following:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[2]
-
Use a more dilute solution: Add more solvent to the heated mixture to lower the saturation point.[2]
-
Change the solvent system: Experiment with different solvents or solvent mixtures.
-
Convert to a salt: For amines, converting the freebase to a salt by adding an acid (e.g., HCl) can significantly improve its crystallization properties.[2][3]
Q4: What are the likely impurities I might encounter?
A4: Without a specific synthetic route, predicting the exact impurities is challenging. However, common impurities in the synthesis of similar pyrazolyl-pyridines can include:
-
Unreacted starting materials: Such as 6-chloropyridine-3-carbonitrile or pyrazole.
-
Regioisomers: If the pyrazole ring is formed during the synthesis, other isomers might be present.
-
Byproducts from side reactions: Depending on the reagents used.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Troubleshooting Guides
Column Chromatography
Problem 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Possible Cause: The compound is highly polar and strongly adsorbed to the silica gel.
-
Solution:
-
Add a basic modifier: As mentioned in the FAQs, add triethylamine or ammonia to the eluent system.
-
Use a more polar solvent system: A gradient of methanol in dichloromethane (DCM) is often effective for polar amines. You can start with 100% DCM and gradually increase the methanol concentration.
-
Consider reverse-phase chromatography: If normal-phase chromatography is ineffective, reverse-phase silica may provide better separation.
-
Problem 2: The compound elutes with impurities, and separation is poor.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the solvent system: Systematically screen different solvent combinations and ratios using TLC. Common systems for this type of compound include ethyl acetate/hexanes and DCM/methanol.
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Dry-load the sample: If the compound has poor solubility in the initial eluent, pre-adsorbing it onto a small amount of silica gel before loading it onto the column can improve resolution.[4]
-
Recrystallization
Problem 1: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Concentrate the solution: Carefully evaporate some of the solvent and allow it to cool again.
-
Add an anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent in which the compound is insoluble until the solution becomes slightly turbid, then allow it to cool slowly.
-
Problem 2: The resulting crystals are colored or appear impure.
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Solution:
-
Perform a second recrystallization: A second recrystallization step can often significantly improve purity.
-
Use charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool.
-
Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Experimental Protocols
Column Chromatography Protocol
A general protocol for the purification of this compound by column chromatography is provided below. This should be optimized based on TLC analysis.
| Parameter | Condition | Notes |
| Stationary Phase | Silica gel (230-400 mesh) | Standard grade for flash chromatography. |
| Eluent System | Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA) | Start with 100% DCM and gradually increase the percentage of MeOH. A typical gradient might be from 0% to 10% MeOH. |
| Sample Loading | Dry loading | Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and load this onto the column.[4] |
| Elution | Gradient elution | A gradual increase in polarity generally provides better separation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use a UV lamp (254 nm) to visualize the spots. A potassium permanganate stain can also be useful for visualizing amines. |
Recrystallization Protocol
The following is a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
| Parameter | Solvent | Notes |
| Single Solvent | Ethanol, Methanol, or Ethyl Acetate | Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. |
| Mixed Solvent | Hexane / Ethyl Acetate or Ethanol / Water | Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate or ethanol) at an elevated temperature. Add the "poor" solvent (e.g., hexane or water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography of polar amines.
References
Technical Support Center: Optimizing the Synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Welcome to the technical support center for the synthesis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final step of this synthesis, leading to improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable final steps in the synthesis of this compound that this guide covers?
A1: Based on common synthetic strategies for structurally similar molecules, this guide focuses on two high-probability final steps:
-
Scenario A: Reductive Amination of the corresponding aldehyde, 6-(1H-pyrazol-1-yl)nicotinaldehyde.
-
Scenario B: Boc-Protecting Group Removal from a tert-butyl carbamate precursor.
Q2: My reductive amination is resulting in low yields. What are the potential causes?
A2: Low yields in reductive amination can stem from several factors, including inefficient imine formation, ineffective reduction, or side reactions. Common issues include the choice of reducing agent, reaction conditions (pH, temperature), and the purity of the starting materials.
Q3: I am struggling with incomplete Boc deprotection. What should I investigate?
A3: Incomplete Boc deprotection is a frequent challenge. Key factors to examine include the strength and concentration of the acid, reaction time and temperature, and the presence of any acid-scavenging functional groups on your substrate.[1][2] Steric hindrance around the Boc-protected amine can also necessitate more stringent conditions for complete removal.[1]
Q4: What are common side products I should be aware of during Boc deprotection?
A4: A prevalent side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection process.[3] Electron-rich aromatic rings, such as the pyrazole and pyridine moieties in the target molecule, could be susceptible to this.
Q5: How can I effectively monitor the progress of my deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The deprotected amine product will have a different retention factor (Rf) compared to the Boc-protected starting material. Staining with ninhydrin can be particularly useful for visualizing the primary amine product.
Troubleshooting Guides
Scenario A: Reductive Amination of 6-(1H-pyrazol-1-yl)nicotinaldehyde
This section provides troubleshooting for the synthesis of this compound via reductive amination of the corresponding aldehyde with an ammonia source.
Issue 1: Low Conversion of the Starting Aldehyde
| Potential Cause | Recommended Action |
| Inefficient Imine Formation | Ensure anhydrous conditions to favor imine formation. Consider the use of a dehydrating agent like magnesium sulfate or molecular sieves. Optimize the pH of the reaction mixture; mildly acidic conditions often favor imine formation. |
| Suboptimal Reducing Agent | Sodium triacetoxyborohydride is often effective for reductive aminations as it is mild and tolerant of slightly acidic conditions. If using sodium borohydride, ensure the imine is pre-formed before its addition. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[4] |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. |
Issue 2: Formation of Byproducts
| Potential Cause | Recommended Action |
| Over-alkylation (Formation of Secondary/Tertiary Amines) | Use a large excess of the ammonia source to favor the formation of the primary amine.[5] |
| Reduction of the Aldehyde to an Alcohol | This occurs if the reduction of the aldehyde is faster than imine formation. Ensure the imine is formed before the addition of a strong reducing agent like sodium borohydride. Using a milder reducing agent like sodium triacetoxyborohydride can mitigate this. |
Scenario B: Boc Deprotection of tert-butyl (([6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl))carbamate
This section addresses common issues when removing the Boc protecting group to yield the final methylamine product.
Issue 1: Incomplete Deprotection
| Potential Cause | Recommended Action |
| Insufficient Acid Strength/Concentration | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.[2] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2][6] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and continue to monitor by TLC. Gentle heating can accelerate the reaction, but should be done cautiously to avoid side reactions.[1] |
| Poor Reagent Quality | Use fresh, high-quality TFA, as it is hygroscopic and water can reduce its effectiveness.[1] |
| Substrate Solubility Issues | Ensure the Boc-protected starting material is fully dissolved in the reaction solvent.[1] |
Issue 2: Observation of Side Products
| Potential Cause | Recommended Action |
| Tert-butylation of Aromatic Rings | The tert-butyl cation generated can alkylate the pyrazole or pyridine rings. Add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.[2] |
| Degradation of the Product | If the product is sensitive to strong acidic conditions, consider using a milder deprotection method. For example, using oxalyl chloride in methanol can be a gentler alternative.[1] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Dissolve 6-(1H-pyrazol-1-yl)nicotinaldehyde (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected starting material (1 equivalent) in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[2]
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate) or purify the resulting TFA salt.
-
The product can be isolated by extraction or, if it precipitates as a salt, by filtration.[1]
Protocol 3: Purification of the Final Product by Salt Formation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or dioxane) dropwise until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the purified product as its hydrochloride salt.[1]
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Incomplete Boc Deprotection.
References
Technical Support Center: Scale-Up Synthesis of Pyrazolyl-Pyridine Compounds
This guide provides troubleshooting assistance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrazolyl-pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyrazolyl-pyridine synthesis?
A1: Transitioning from a lab-scale (gram) to a large-scale (kilogram) synthesis presents several challenges that are often not observed on a smaller scale.[1][2] Key issues include:
-
Reduced Yields and Slower Reaction Times: Reaction kinetics can be significantly different in larger vessels, leading to decreased yields and longer completion times.[2]
-
Exotherm Control: Many reactions for pyridine synthesis are exothermic. Heat dissipation is less efficient in large reactors, increasing the risk of thermal runaway if not properly managed.[2][3]
-
Mixing and Mass Transfer Limitations: Inadequate mixing in large-scale reactors can lead to localized temperature and concentration gradients, promoting side reactions and affecting product quality.[2]
-
Changes in Impurity Profiles: Different impurity profiles may emerge at scale due to longer reaction times or temperature fluctuations.[2][4]
-
Product Isolation and Purification: Methods like chromatography that are feasible at the lab scale may not be practical or economical for large quantities, necessitating the development of scalable purification strategies like recrystallization.[5][6]
-
Safety Hazards: Handling large quantities of hazardous reagents, such as hydrazine and its derivatives, requires stringent safety protocols and engineering controls.[1][7]
Q2: My scaled-up reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields are a common problem during scale-up and can stem from several factors. A systematic approach is crucial for troubleshooting.[5][8]
-
Purity of Starting Materials: Impurities in reactants, particularly in aminopyrazole precursors, can interfere with the reaction, lead to side products, and complicate purification.[5][8] Ensure all starting materials are of high purity; recrystallization or re-purification may be necessary.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. Conditions optimized on a small scale may not be optimal for a larger batch.[5][9] It is essential to monitor the reaction progress using methods like TLC or LC-MS to determine the ideal reaction time.[8]
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically affect the outcome. Re-optimization of catalyst loading for the larger scale may be required.[5]
-
Inefficient Mixing: Poor mixing can lead to incomplete reactions. Ensure the stirring mechanism is adequate for the reactor volume to maintain a homogeneous reaction mixture.[2]
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to low yields. Sometimes, using a slight excess (1.0-1.2 equivalents) of one reactant, like hydrazine, can drive the reaction to completion.[8]
Q3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of the reaction?
A3: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[8][10] The initial nucleophilic attack can occur at different carbonyl carbons, leading to a mixture of products.[8] Strategies to improve regioselectivity include:
-
Control of Reaction Conditions: The choice of solvent and the pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor one isomer, while basic conditions could favor another.[8][10]
-
Steric and Electronic Effects: The regioselectivity is governed by both steric hindrance and the electronic properties of the substituents on the reactants.[8] For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and an unsymmetrical dione, the more electrophilic carbonyl group is expected to react first.[10]
-
Use of Directing Groups: Introducing a sterically bulky protecting group on one of the hydrazine's nitrogen atoms can direct the reaction towards the formation of a single regioisomer.[8]
Q4: Purification of my pyrazolyl-pyridine compound at scale is proving difficult. What are the best practices?
A4: Purification is a significant hurdle in scale-up. The polarity of pyrazolyl-pyridines and the presence of closely related impurities can make separation challenging.[5]
-
Develop a Scalable Work-up Procedure: A robust work-up is essential to remove catalysts and inorganic salts before further purification.[5]
-
Optimize Crystallization: Recrystallization is often the most viable method for large-scale purification. A systematic screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity.
-
Column Chromatography: While challenging to scale, column chromatography can be optimized. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a solvent like ethyl acetate to find the optimal mobile phase for separation on silica gel.[5]
-
Address Water Content: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making simple distillation ineffective for drying.[11] For drying pyridine, initial treatment with KOH pellets followed by refluxing over calcium hydride (CaH₂) is an effective method.[11]
Q5: What are the critical safety considerations for the large-scale synthesis of pyrazolyl-pyridine compounds?
A5: Safety is paramount during scale-up. A thorough risk assessment is necessary.
-
Thermal Hazard Evaluation: It is crucial to understand the reaction's thermal profile to prevent runaway reactions.[3] This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient to manage any exotherms.[2]
-
Reagent Handling: Reagents like hydrazine are carcinogenic and can decompose violently, especially in the presence of metal catalysts.[7] Concentrated hydroxylamine solutions can be explosive.[7] Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Management: If the reaction generates gaseous byproducts, a buildup of pressure can occur in a closed system. Ensure proper venting and pressure relief systems are in place.[2]
-
Use of Flow Chemistry: For potentially hazardous steps, such as diazotization, transitioning to a continuous flow process can significantly improve safety by minimizing the volume of hazardous intermediates handled at any given time.[1][12]
Troubleshooting and Data
Troubleshooting Guide: Low Yield
Below is a logical workflow for diagnosing the cause of low yields in your synthesis.
Quantitative Data Summary
The choice of solvent can significantly impact reaction efficiency. The table below summarizes the effect of different solvents on the yield of a tetrahydrodipyrazolopyridine synthesis.
Table 1: Effect of Solvent on the Synthesis of Tetrahydrodipyrazolo Pyridine
| Entry | Solvent | Polarity | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexane | Non-polar | Low |
| 2 | n-Hexane | Non-polar | Low |
| 3 | CCl₄ | Non-polar | Low |
| 4 | Water | Polar Protic | 70 |
| 5 | Ethanol | Polar Protic | 97 |
Data adapted from a study on four-component one-pot condensation reactions.[9]
Experimental Protocols
General Protocol: Three-Component Synthesis of a 1H-Pyrazolo[3,4-b]pyridine
This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine scaffold, which involves the reaction of an aminopyrazole with an aldehyde and a compound with an active methylene group.[5][10]
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Ethanol (Solvent)
-
Catalyst (e.g., Piperidine, Acetic Acid, or Triethylamine)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the 5-aminopyrazole, aromatic aldehyde, active methylene compound, and ethanol.
-
Catalyst Addition: Add a catalytic amount of the chosen base or acid to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir vigorously.[10] Monitor the reaction's progress periodically by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Reaction Completion and Cooldown: Once the starting materials are consumed (typically after several hours), stop heating and allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Product Isolation: If a precipitate has formed, isolate the solid product by filtration. Wash the solid with cold ethanol to remove residual impurities.
-
Work-up: If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude residue can then be subjected to purification.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[5]
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Pyrazole Compounds Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pyrazole compounds under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole compounds in acidic media?
A1: The stability of the pyrazole ring makes it generally resistant to degradation under many conditions. However, under forced acidic conditions, two main degradation pathways can be considered:
-
Side-Chain Modification: The most common degradation pathway involves the hydrolysis of susceptible functional groups attached to the pyrazole ring, particularly ester and amide groups. For instance, pyrazole derivatives with ester functionalities can undergo acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and alcohol.
-
Ring Opening: While the pyrazole ring is aromatic and thus relatively stable, ring opening can occur under harsh conditions such as ozonolysis or in the presence of a strong base.[1] Although less common, extreme acidic conditions (e.g., high concentration of strong acids and elevated temperatures) could potentially lead to ring cleavage, though this is not a typically observed pathway under standard experimental conditions.
Q2: My pyrazole compound, which contains an ester group, is degrading in an acidic solution. What is the likely mechanism?
A2: The degradation you are observing is most likely the acid-catalyzed hydrolysis of the ester. The generally accepted mechanism for this reaction is as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺) from the acidic solution. This protonation makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group of the original ester, converting it into a better leaving group (an alcohol, R'-OH).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst.
Q3: I am seeing unexpected peaks in my HPLC chromatogram after exposing my pyrazole compound to acidic conditions. How can I identify these new peaks?
A3: The new peaks likely correspond to degradation products. To identify them, a forced degradation study coupled with a stability-indicating analytical method is recommended. Here’s a general approach:
-
Conduct a Forced Degradation Study: Intentionally degrade your pyrazole compound under controlled acidic conditions (e.g., 0.1 M to 1 M HCl at room temperature or elevated temperatures).[2]
-
Develop a Stability-Indicating HPLC Method: A robust High-Performance Liquid Chromatography (HPLC) method is crucial. The method should be capable of separating the parent pyrazole compound from all potential degradation products.
-
Utilize Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks, which is essential for determining their molecular weights.
-
Perform Tandem MS (MS/MS): To further elucidate the structure of the degradation products, perform MS/MS experiments. By fragmenting the ions of the unknown peaks, you can obtain structural information to help identify the degradants.
Q4: How stable are pyrazole-containing drugs like Celecoxib and Sildenafil under acidic conditions?
A4: The stability of pyrazole-containing drugs varies depending on the overall molecular structure.
-
Celecoxib: Studies have shown that celecoxib degrades more in acidic medium compared to alkaline medium. However, it is relatively stable, with one study reporting only about 3% degradation after 817 hours of exposure to acidic conditions at 40°C.
-
Sildenafil: Sildenafil is highly soluble in acidic solutions and is generally stable at a pH of around 4. One study demonstrated no detectable degradation when sildenafil was exposed to acid, heat, and light.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or No Degradation Observed | The pyrazole compound is highly stable under the applied conditions. | 1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 0.1 M to 1 M HCl).2. Increase Temperature: If no degradation is observed at room temperature, elevate the temperature (e.g., to 50-70°C).3. Increase Reaction Time: Extend the duration of the experiment. |
| Complete Degradation of the Parent Compound | The degradation conditions are too harsh. | 1. Decrease Acid Concentration: Use a more dilute acid solution.2. Lower the Temperature: Perform the experiment at a lower temperature.3. Reduce Reaction Time: Monitor the reaction at shorter time intervals to capture intermediate degradation products. |
| Poor Resolution of Peaks in HPLC | The analytical method is not optimized to separate the parent compound from its degradation products. | 1. Modify Mobile Phase: Adjust the composition and pH of the mobile phase.2. Change Column: Try a different HPLC column with a different stationary phase.3. Optimize Gradient: If using a gradient elution, adjust the gradient profile to improve separation. |
| Inconsistent Results Between Experiments | Variability in experimental parameters. | 1. Control Temperature: Use a temperature-controlled water bath or oven.2. Ensure Accurate Concentrations: Prepare fresh and accurate concentrations of acid and your pyrazole compound for each experiment.3. Standardize Sample Preparation: Follow a consistent protocol for sample preparation and analysis. |
Quantitative Data Summary
The following table summarizes quantitative data from forced degradation studies of some pyrazole-containing compounds under acidic conditions.
| Compound | Acidic Condition | Temperature | Time | % Degradation | Reference |
| Celecoxib | Acidic | 40°C | 817 hours | ~3% | |
| Omeprazole | Acidic | Not specified | Not specified | 61.64% | [3] |
| Aspirin | Acidic | Not specified | Not specified | 32.63% | [3] |
Experimental Protocols
Protocol 1: Forced Acidic Degradation of a Pyrazole Compound
Objective: To generate degradation products of a pyrazole compound under acidic conditions for identification.
Materials:
-
Pyrazole compound of interest
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Volumetric flasks
-
pH meter
-
Water bath or oven
-
HPLC system with UV or DAD detector
-
LC-MS system (for identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of your pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Degradation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1 M HCl.
-
If no degradation is observed at room temperature after a set time (e.g., 2 hours), heat the solution in a water bath at a controlled temperature (e.g., 60°C).
-
Monitor the reaction periodically by taking aliquots.
-
-
Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
For identification of degradation products, analyze the samples using LC-MS.
-
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method to separate a pyrazole compound from its acidic degradation products.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Elution: Isocratic or gradient elution, depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: The UV maximum of the parent pyrazole compound.
-
Injection Volume: 10-20 µL
Method Development Strategy:
-
Start with a broad gradient (e.g., 5% to 95% organic solvent) to get an initial separation profile of the parent compound and its degradants.
-
Optimize the gradient or switch to an isocratic method to achieve baseline separation of all peaks.
-
Adjust the pH of the aqueous component of the mobile phase to improve peak shape and resolution.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Acid-catalyzed hydrolysis of a pyrazole ester.
References
preventing side reactions in Suzuki coupling of chloropyridines.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of chloropyridines?
A1: The primary undesirable side products in the Suzuki-Miyaura coupling of chloropyridines include:
-
Homocoupling: This reaction involves the self-coupling of the boronic acid reagent to form a symmetrical biaryl byproduct (Ar'-Ar'). This process consumes the boronic acid, reduces the yield of the desired product, and complicates purification. The presence of oxygen is a common promoter of homocoupling.[1][2][3][4]
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the organoboron reagent, where the boronic acid group is replaced by a hydrogen atom. This side reaction is particularly prevalent in the presence of aqueous bases.[1][5]
-
Dehalogenation: In this side reaction, the chlorine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a reduced pyridine byproduct.[2]
Q2: Why is my Suzuki coupling reaction with a chloropyridine substrate resulting in a low yield or failing altogether?
A2: Low yields with chloropyridine substrates are a common challenge primarily due to the high strength of the carbon-chlorine (C-Cl) bond. This makes the initial oxidative addition step in the catalytic cycle more difficult compared to bromo or iodo analogs.[6] Other contributing factors can include catalyst deactivation by the pyridine nitrogen, inefficient base, or inappropriate solvent choice.[1][6]
Q3: How can I prevent catalyst deactivation when working with chloropyridines?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][6] These ligands can sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen and promoting the desired catalytic cycle.[1]
Q4: What is the role of the base in the Suzuki coupling of chloropyridines, and how do I choose the right one?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.[1] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings involving chloropyridines.[6] It is often recommended to screen several bases to find the optimal one for a specific substrate combination.[1]
Q5: Can I run the Suzuki coupling of chloropyridines under aerobic conditions?
A5: It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen, and its presence can lead to catalyst deactivation and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][6] Thoroughly degassing all solvents and reagents is a critical step for success.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of chloropyridines, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity: The C-Cl bond is strong, and standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] | Switch to a more active catalytic system using bulky, electron-rich ligands like SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][6] |
| Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to activate the boronic acid.[6] | Screen strong, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1][6] | |
| Inappropriate Solvent: The solvent system may not adequately dissolve the reactants or facilitate the catalytic cycle. | Use a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) to improve solubility.[6] | |
| Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier for the oxidative addition step. | Increase the reaction temperature, considering the use of microwave irradiation to accelerate the reaction.[1][6][7] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][3] | Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3][6] |
| Use of Pd(II) Precatalyst: The in situ reduction of a Pd(II) precatalyst can proceed via a pathway that involves homocoupling of the boronic acid.[3] | Use a Pd(0) source like Pd₂(dba)₃ to bypass this initial homocoupling pathway.[3] | |
| Significant Protodeboronation | Presence of Water: The C-B bond of the boronic acid can be cleaved by a proton source, often from water.[2] | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[1][2] |
| Significant Dehalogenation | Unstable Palladium-Hydride Intermediates: These can form and lead to the reduction of the chloropyridine. | Consider changing the solvent or using a bromo- or iodo-pyridine, which may be less prone to this side reaction.[2] |
Data Presentation
The selection of an appropriate catalyst system is critical for the successful Suzuki coupling of chloropyridines. The following tables summarize the performance of various palladium catalysts under different conditions.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
Data compiled from multiple sources for general guidance.
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 92 |
| K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 78 |
| Cs₂CO₃ | Toluene | 110 | 12 | 95 |
| Na₂CO₃ | DMF/H₂O | 120 (MW) | 0.25 | 80 |
Yields are representative and highly dependent on the specific substrates and catalyst used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed catalyst like Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if using a separate palladium source, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the chloropyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for the specified time (typically 4-24 hours).[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions of chloropyridines.
Caption: Key side reactions in Suzuki coupling of chloropyridines and their prevention strategies.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyrazole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for pyrazole-containing compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of pyrazoles in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?
Low or no conversion is a frequent issue that can stem from several factors. A systematic check of reagents and reaction conditions is crucial for diagnosis.
-
Reagent Quality: Ensure all reagents are pure and dry. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[1] The palladium source and phosphine ligand should be of high quality and stored under an inert atmosphere.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For pyrazole substrates, bulky, electron-rich phosphine ligands such as tBuDavePhos and BrettPhos have shown good performance.[1] Modern palladium precatalysts are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.
-
Reaction Temperature: Buchwald-Hartwig aminations of pyrazoles often require elevated temperatures, typically in the range of 80-110 °C.[1][2] If no reaction is observed at a lower temperature, a gradual increase may be beneficial.
Q2: I am observing significant decomposition of my starting materials or product. How can I mitigate this?
Decomposition is often linked to the reaction conditions being too harsh for the specific substrate.
-
Base Strength: Strong bases like NaOtBu can cause decomposition of sensitive functional groups, especially at high temperatures. Consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.
-
Temperature: High temperatures can lead to thermal degradation. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to product degradation. Monitoring the reaction progress by TLC or LC-MS and stopping it upon completion is advisable.
Q3: What are common side reactions, and how can they be minimized?
Several side reactions can compete with the desired amination, reducing the yield of the target product.
-
Hydrodehalogenation: This is the replacement of the halogen on the pyrazole ring with a hydrogen atom. This can be minimized by ensuring an efficient catalytic cycle for the amination pathway, which is influenced by the choice of ligand and base.
-
N-Arylation of Pyrazole: If the pyrazole substrate has an unprotected N-H group, it can compete with the amine nucleophile in the coupling reaction, leading to the formation of undesired N-arylated pyrazole byproducts or polymers.[3] Protecting the pyrazole nitrogen with a suitable protecting group (e.g., trityl, benzyl) can prevent this side reaction.[1][2]
-
β-Hydride Elimination: This is a common decomposition pathway for palladium-alkyl intermediates, which can be an issue when using alkylamines with β-hydrogens. The choice of a suitable ligand can sometimes suppress this side reaction.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for pyrazole amination?
There is no single "best" combination as the optimal choice depends on the specific pyrazole substrate and the amine coupling partner. However, catalyst systems based on bulky, electron-rich biarylphosphine ligands have demonstrated broad applicability and high efficiency. For instance, the combination of Pd₂(dba)₃ with ligands like XPhos or tBuDavePhos, or the use of tBuBrettPhos-based precatalysts, has been successful for the amination of bromopyrazoles.[4][5]
Q2: What is the recommended solvent for Buchwald-Hartwig amination of pyrazoles?
Aprotic, non-polar, or moderately polar solvents are typically used. Toluene, xylene, and 1,4-dioxane are common choices that have proven effective for these reactions.[2] The solvent should be anhydrous and degassed before use.
Q3: Do I need to protect the N-H group on my pyrazole substrate?
Yes, in many cases, protecting the N-H group of the pyrazole is crucial for a successful Buchwald-Hartwig amination. The acidic N-H proton can interfere with the catalytic cycle and lead to undesired side reactions, including competitive N-arylation.[3] Common protecting groups for the pyrazole nitrogen include trityl (Tr), benzyl (Bn), and tert-butoxycarbonyl (Boc).
Q4: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave irradiation can be a valuable tool to expedite the Buchwald-Hartwig amination of pyrazoles, often leading to significantly shorter reaction times compared to conventional heating.[2][6] However, optimization of the reaction temperature and time under microwave conditions is necessary to avoid decomposition.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from literature on the Buchwald-Hartwig amination of pyrazole derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Ligand and Base Screening for the Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu (2.0) | Toluene | 100 | 24 | 45 |
| Pd₂(dba)₃ (5) | RuPhos (10) | NaOtBu (2.0) | Toluene | 100 | 24 | 38 |
| Pd₂(dba)₃ (5) | tBuXPhos (10) | NaOtBu (2.0) | Toluene | 100 | 24 | 55 |
| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 25 |
| Pd₂(dba)₃ (10) | tBuDavePhos (20) | K₃PO₄ (2.0) | Xylene | 90 | 24 | 60 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Amination of 4-Bromo-1H-pyrazoles with Various Amines using a tBuBrettPhos-based Precatalyst
| Pyrazole Substrate | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazole | Aniline | LHMDS | THF | 50 | 12 | 85 |
| 4-Bromo-1H-pyrazole | Morpholine | LHMDS | THF | 50 | 16 | 92 |
| 4-Bromo-1H-pyrazole | n-Butylamine | LHMDS | THF | 50 | 12 | 78 |
| 3-Bromo-1H-pyrazole | Aniline | LHMDS | THF | 80 | 12 | 75 |
| 3-Bromo-1H-pyrazole | Benzylamine | LHMDS | THF | 80 | 16 | 68 |
Adapted from literature data for unprotected pyrazoles.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Protected 4-Bromopyrazole
This protocol provides a general starting point for the amination of N-protected 4-bromopyrazoles. Optimization of specific parameters may be required for different substrates.
Materials:
-
N-protected 4-bromopyrazole
-
Amine
-
Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, tBuDavePhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Stirring and heating apparatus
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-protected 4-bromopyrazole (1.0 equiv.), the palladium precatalyst (1-5 mol%) or the palladium source and ligand, and the base (1.5-2.0 equiv.).
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination of pyrazoles.
Caption: Troubleshooting logic for low conversion in pyrazole amination.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
dealing with poor solubility of intermediates in pyrazole synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of intermediates encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor intermediate solubility in pyrazole synthesis?
A1: Poor solubility of intermediates in pyrazole synthesis is a frequent issue that can stem from several factors. The molecular structure of the intermediate plays a crucial role; high molecular weight, planarity leading to strong crystal lattice packing, and the presence of non-polar functional groups can significantly decrease solubility.[1] The choice of solvent is also critical; a solvent that is too non-polar or too polar for the intermediate will result in poor solubility.[2] Additionally, reaction conditions such as temperature and pH can influence the protonation state and intermolecular interactions of the intermediates, thereby affecting their solubility.[3]
Q2: How does the choice of solvent impact the solubility of pyrazole intermediates?
A2: The solvent plays a vital role in reactant solubility and reaction kinetics.[4] The principle of "like dissolves like" is a good starting point; intermediates with polar functional groups will dissolve better in polar solvents, while non-polar intermediates will be more soluble in non-polar solvents.[5] For pyrazole synthesis, a wide range of organic solvents are used, including ethanol, methanol, acetone, acetonitrile, toluene, and DMF.[6][7] Aprotic polar solvents can favor certain reaction pathways, while polar protic solvents like ethanol are often effective and are commonly used.[2][7] In some cases, solvent-free conditions or the use of ionic liquids like tetrabutylammonium bromide (TBAB) can provide a highly polar reaction medium, improving yields and avoiding conventional solvent issues.[6][8]
Q3: My intermediate is "oiling out" during purification instead of crystallizing. What does this mean and what should I do?
A3: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is a common problem when trying to recrystallize a poorly soluble intermediate. To resolve this, you can try several strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.[9]
-
Slow Down Cooling: Allow the solution to cool very slowly. Using an insulated container can help promote gradual cooling and prevent rapid precipitation as an oil.[9]
-
Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be beneficial.[9]
-
Use a Seed Crystal: Adding a small, pure crystal of the compound to the cooled, supersaturated solution can induce crystallization.[9]
Q4: Can adjusting the pH of the reaction mixture improve the solubility of my intermediate?
A4: Yes, adjusting the pH can be an effective strategy, particularly for intermediates with acidic or basic functional groups.[10] Pyrazoles can act as weak bases or acids.[11] For intermediates with basic nitrogen atoms, acidification of the medium can lead to the formation of a more soluble salt. For example, adding hydrochloric acid can increase yields in certain pyrazole syntheses by accelerating dehydration steps.[7] Conversely, for acidic intermediates, adding a base can form a more soluble salt. The effect of pH is highly dependent on the specific structure of the intermediate.[3]
Q5: Are there modern synthesis techniques that can help mitigate solubility issues?
A5: Yes, modern techniques like microwave-assisted synthesis can be highly effective. Microwave irradiation can accelerate reaction rates and often leads to higher yields in shorter times, even under solvent-free conditions.[12][13][14] This rapid heating can sometimes overcome solubility barriers by keeping intermediates in solution. Flow chemistry is another advanced approach that can manage solubility issues by maintaining precise control over reaction conditions, such as temperature and pressure, preventing intermediates from precipitating out of solution.[15]
Troubleshooting Guides
Guide 1: Intermediate Precipitates Unexpectedly During Reaction
This guide addresses situations where a pyrazole intermediate "crashes out" of the reaction mixture, often leading to an incomplete reaction and low yields.
Problem: The reaction mixture becomes a thick, unmanageable slurry, or solid material forms on the walls of the flask.
| Troubleshooting Step | Action | Rationale |
| 1. Solvent Screening | Perform small-scale solubility tests with the starting materials in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, DMSO).[4][16] | The initial solvent may be inappropriate for the intermediate that is forming. A solvent screen helps identify a medium where all components, including intermediates, remain dissolved. |
| 2. Adjust Reaction Temperature | If the reaction is run at room temperature, try gentle heating. If it is already heated, consider if a higher temperature is feasible. | Solubility generally increases with temperature.[1] Maintaining a higher temperature can keep the intermediate dissolved long enough for the reaction to proceed to the next step. |
| 3. Use a Mixed-Solvent System | Introduce a co-solvent in which the intermediate is known to be more soluble. This should be added slowly to the reaction mixture. | A mixed-solvent system can fine-tune the polarity of the medium, improving the solubility of challenging intermediates without drastically changing the reaction conditions.[9] |
| 4. Modify Reactant Concentration | Run the reaction at a higher dilution by increasing the volume of the solvent. | While this may slow down the reaction rate, it can prevent the concentration of the intermediate from reaching its saturation point, thus avoiding precipitation. |
| 5. Consider Alternative Reagents | In some cases, using a phase-transfer catalyst like TBAB under solvent-free conditions can create a highly polar environment that aids solubility.[8] | This changes the reaction environment entirely and can be a solution when conventional solvents fail. |
Guide 2: Purification of a Poorly Soluble Intermediate by Recrystallization
This guide provides a systematic approach to purifying a solid pyrazole intermediate that exhibits poor solubility.
Problem: The crude product is difficult to dissolve for recrystallization, resulting in low recovery or impure crystals.
Workflow for Recrystallization
Caption: Decision workflow for purifying poorly soluble intermediates.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization [9]
-
Dissolution: Place the crude pyrazole intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent (one with a high-temperature coefficient of solubility).
-
Heating: Gently heat the mixture on a hot plate, with stirring, until the solvent begins to boil. Continue adding the solvent in small portions until the solid is just dissolved. Using the minimum amount of hot solvent is crucial to maximize yield.[9]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. Cooling too quickly can trap impurities.[9]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals completely.
Protocol 2: Mixed-Solvent Recrystallization [9] This method is ideal when no single solvent is suitable. It requires two miscible solvents: a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol, acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling and Collection: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Pyrazole Synthesis and Recrystallization
The selection of a solvent is critical and depends on the polarity of the specific pyrazole derivative. This table provides a starting point for solvent screening.[2][6][9]
| Solvent | Type | Boiling Point (°C) | Common Use Cases & Notes |
| Ethanol | Protic, Polar | 78 | A versatile and commonly used solvent for both reaction and recrystallization.[4][7] Good for many polar pyrazole derivatives. |
| Methanol | Protic, Polar | 65 | Similar to ethanol, often used as a "good" solvent in mixed-solvent recrystallization.[9] |
| Water | Protic, Polar | 100 | Can be used as an anti-solvent for less polar compounds or for recrystallizing highly polar, salt-like intermediates.[9] |
| Acetone | Aprotic, Polar | 56 | Effective for a range of pyrazole syntheses and as a recrystallization solvent.[6] |
| Ethyl Acetate | Aprotic, Moderately Polar | 77 | Often used in combination with hexane for recrystallization of moderately polar compounds.[9] |
| Acetonitrile | Aprotic, Polar | 82 | A common solvent for pyrazole synthesis, particularly in 1,3-dipolar cycloaddition reactions.[7] |
| Dichloromethane (DCM) | Aprotic, Non-polar | 40 | Used for less polar compounds; its low boiling point makes it easy to remove.[6] |
| Toluene | Aprotic, Non-polar | 111 | Used in syntheses that may require higher temperatures, but often a poor choice for polar intermediates.[2] |
| Hexane / Petroleum Ether | Aprotic, Non-polar | 60-90 | Primarily used as "poor" solvents (anti-solvents) in mixed-solvent recrystallizations to precipitate products from more polar solvents.[9] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | A strong, high-boiling point solvent capable of dissolving many poorly soluble organic compounds.[7] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 189 | Another powerful solvent, useful for particularly stubborn intermediates, though it can be difficult to remove.[16] |
Visualized Workflow
Logical Troubleshooting of Solubility Issues in Pyrazole Synthesis
This diagram outlines a logical progression for diagnosing and solving poor solubility of intermediates during a pyrazole synthesis reaction.
Caption: A step-by-step guide to troubleshooting precipitation during synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
LC-MS Technical Support Center: Aminopyridine Compound Analysis
Welcome to the technical support center for the LC-MS analysis of aminopyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my aminopyridine compound?
A1: Peak tailing for basic compounds like aminopyridines is a common issue in reversed-phase chromatography.[1][2] The primary cause is often secondary interactions between the basic amine functional group of the analyte and acidic residual silanol groups on the surface of silica-based columns.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak shape.[2]
Q2: My aminopyridine compound shows poor sensitivity and a weak signal. What are the potential causes?
A2: Poor sensitivity can stem from several factors, including inefficient ionization, ion suppression from matrix components, or suboptimal LC or MS conditions.[4][5][6] Aminopyridines, being basic, generally ionize well in positive ion mode ESI.[7] However, the mobile phase composition, including pH and organic content, significantly impacts ionization efficiency.[6] Ion suppression, where co-eluting matrix components compete with the analyte for ionization, is another frequent cause of low signal intensity.[7][8]
Q3: I'm seeing inconsistent retention times for my aminopyridine analyte. What should I investigate?
A3: Retention time shifts can be caused by a variety of factors related to the LC system, mobile phase, or the column itself.[4][9] Common causes include changes in mobile phase composition or pH, inadequate column equilibration, column degradation, or fluctuations in flow rate and temperature.[4][9]
Q4: My mass spectrum for the aminopyridine compound shows unexpected adducts or fragments. How can I troubleshoot this?
A4: The presence of unexpected adducts, such as sodium ([M+Na]+) or potassium ([M+K]+) adducts, can occur due to contaminants in the mobile phase, sample, or glassware.[6][9] Unwanted fragmentation can happen in the ion source if the source conditions (e.g., voltages, temperature) are too harsh for the analyte.[10]
Troubleshooting Guides
Issue 1: Peak Tailing of Aminopyridine Compounds
This guide provides a systematic approach to troubleshooting and resolving peak tailing for aminopyridine compounds.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting peak tailing issues.
Detailed Experimental Protocols:
-
Protocol 1.1: Mobile Phase pH Adjustment
-
Objective: To protonate the aminopyridine and minimize interactions with silanol groups.
-
Procedure:
-
Prepare mobile phases with a lower pH, typically between 2.5 and 3.5.[2]
-
Use a volatile acid compatible with MS, such as formic acid (0.1% v/v).[11]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.[9]
-
Inject a standard and evaluate the peak shape.
-
-
-
Protocol 1.2: Addition of a Competitive Base or Buffer
-
Objective: To saturate the active silanol sites with a competing agent.
-
Procedure:
-
To the acidic mobile phase (e.g., 0.1% formic acid), add a complementary salt like ammonium formate or ammonium acetate to create a buffer.[1][3] A typical starting concentration is 10 mM.[12]
-
Alternatively, a small amount of a volatile amine modifier like triethylamine (TEA) can be added, though this may suppress ionization in ESI. Use with caution and at low concentrations (e.g., <0.1%).[10]
-
Equilibrate the system thoroughly and assess the impact on peak shape.
-
-
-
Protocol 1.3: Column Evaluation and Selection
-
Objective: To determine if the column is the source of the problem and to select a more suitable stationary phase.
-
Procedure:
-
Flush the current column with a strong solvent wash to remove potential contaminants.[13]
-
If tailing persists, replace the column with a new one of the same type to rule out column degradation.
-
Consider using a column with a different stationary phase, such as one with end-capping to reduce residual silanols or a hybrid silica-polymer material.[2] For very polar aminopyridines, a HILIC column might provide better peak shape.[14]
-
-
Quantitative Data Summary:
| Mobile Phase Additive | Typical Concentration | Expected Impact on Peak Asymmetry (As) | Potential Side Effects |
| Formic Acid | 0.1% (v/v) | Reduction in As by protonating the analyte | Generally MS-friendly |
| Ammonium Formate | 10-20 mM | Significant reduction in As due to buffering and competing ions | Can form adducts at high concentrations |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Excellent peak shape improvement | Strong ion-pairing agent, can cause significant ion suppression in ESI |
| Triethylamine (TEA) | <0.1% (v/v) | Reduces tailing by competing for silanol sites | Can cause ion suppression in positive ESI mode |
Issue 2: Poor Sensitivity and Weak Signal
This guide outlines steps to enhance the signal intensity of aminopyridine compounds.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and improving poor signal intensity.
Detailed Experimental Protocols:
-
Protocol 2.1: Ion Source Optimization
-
Objective: To ensure efficient desolvation and ionization of the aminopyridine.
-
Procedure:
-
Perform an infusion of the aminopyridine standard directly into the mass spectrometer.
-
Systematically adjust key ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and temperature, to maximize the signal of the protonated molecule [M+H]+.[10][12]
-
Record the optimal settings for use in the LC-MS method.
-
-
-
Protocol 2.2: Mobile Phase Optimization for Ionization
-
Objective: To enhance the formation of gas-phase ions.
-
Procedure:
-
Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation of the aminopyridine.[7]
-
Evaluate the effect of the organic solvent. While acetonitrile is common, methanol can sometimes alter spray characteristics and improve signal.[10]
-
For gradient elution, ensure the mobile phase modifiers are present in both the aqueous and organic phases to maintain consistent ionization conditions.[1]
-
-
-
Protocol 2.3: Enhanced Sample Preparation
-
Objective: To remove matrix components that cause ion suppression.
-
Procedure:
-
If using protein precipitation, consider a more rigorous sample clean-up method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
-
Develop an SPE method that effectively retains the aminopyridine while washing away interfering matrix components.
-
Analyze a post-extraction spiked sample and compare the response to a standard in a clean solvent to assess the extent of ion suppression.
-
-
Quantitative Data Summary:
| Parameter | Typical Range | Effect on Aminopyridine Signal (Positive ESI) |
| Capillary Voltage | 2.5 - 4.5 kV | Optimizing is crucial; too high can cause discharge |
| Nebulizer Gas Flow | Instrument Dependent | Affects droplet size; higher flow can improve desolvation |
| Drying Gas Temperature | 250 - 400 °C | Aids in solvent evaporation; too high can cause degradation |
| Mobile Phase pH | 2.5 - 4.0 | Lower pH generally increases protonation and signal |
| Sample Clean-up | PP vs. LLE vs. SPE | SPE typically provides the cleanest extract and reduces ion suppression the most |
Issue 3: Aminopyridine Interaction with Metal Ions
Some aminopyridine compounds can chelate with metal ions present in the LC system or sample, leading to peak broadening, splitting, or loss of signal.[15]
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving issues related to metal chelation.
Detailed Experimental Protocols:
-
Protocol 3.1: System Passivation
-
Objective: To remove active metal sites from the LC flow path.
-
Procedure:
-
Disconnect the column.
-
Flush the LC system (pump, autosampler, tubing) with a solution of a strong chelating agent like EDTA (e.g., 1% solution), followed by a thorough flush with high-purity water and then the mobile phase.
-
Some systems may benefit from passivation with an acid like nitric acid (consult instrument manufacturer's guidelines).
-
-
-
Protocol 3.2: Use of a Competitive Chelator
-
Objective: To prevent the aminopyridine from binding to metal ions by introducing a stronger, competitive chelating agent.
-
Procedure:
-
Add a small amount of a chelating agent like EDTA to the sample diluent or the aqueous mobile phase.[16]
-
Start with a low concentration (e.g., 10-50 µM) and assess the impact on peak shape.
-
Be aware that EDTA itself can be detected by the MS, so monitor for potential interferences.
-
-
Quantitative Data Summary:
| Action | Agent | Typical Concentration | Expected Outcome |
| System Passivation | EDTA Solution | 1% (w/v) | Removes metal contaminants from LC system surfaces |
| Competitive Chelation | EDTA in Mobile Phase | 10-50 µM | Prevents analyte-metal interaction, improving peak shape |
| Competitive Chelation | Medronic Acid | 10-50 µM | Alternative chelator, may have different chromatographic behavior |
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. zefsci.com [zefsci.com]
- 5. pharmdinfo.com [pharmdinfo.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR + - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine using 2D NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
For comparative purposes, we introduce a structurally similar alternative, 4-(1H-pyrazol-1-yl)benzylamine. This comparison highlights how subtle changes in the core aromatic scaffold are reflected in the 2D NMR data, providing a robust methodology for unambiguous structure determination.
Experimental Protocols
A systematic approach combining one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete structural elucidation of novel compounds.
Sample Preparation:
A solution of the synthesized compound ([6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine) should be prepared by dissolving 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte resonances.
NMR Data Acquisition:
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
1. One-Dimensional NMR:
-
¹H NMR: A standard proton NMR spectrum should be acquired to identify all proton signals and their multiplicities.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is necessary to identify all unique carbon environments. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2. Two-Dimensional NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for establishing the proton connectivity within the pyridine and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall molecular framework by identifying long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the pyrazole ring, the pyridine ring, and the methylamine substituent.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for the target molecule. These predictions are based on typical chemical shift values for similar heterocyclic systems.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2' | CH | 8.4 | 150.0 |
| 4' | CH | 7.8 | 138.0 |
| 5' | CH | 7.9 | 122.0 |
| 6' | C | - | 155.0 |
| 7' (CH₂) | CH₂ | 3.9 | 45.0 |
| 8' (NH₂) | NH₂ | 1.8 (broad) | - |
| 3 | CH | 7.7 | 142.0 |
| 4 | CH | 6.5 | 108.0 |
| 5 | CH | 8.0 | 128.0 |
Table 2: Expected 2D NMR Correlations
| Experiment | From Proton(s) | To Proton(s) / Carbon(s) | Correlation Type |
| COSY | H-4' | H-5' | ³JHH |
| H-4 | H-3, H-5 | ³JHH | |
| HSQC | H-2' | C-2' | ¹JCH |
| H-4' | C-4' | ¹JCH | |
| H-5' | C-5' | ¹JCH | |
| H-7' | C-7' | ¹JCH | |
| H-3 | C-3 | ¹JCH | |
| H-4 | C-4 | ¹JCH | |
| H-5 | C-5 | ¹JCH | |
| HMBC | H-2' | C-3', C-6', C-7' | ²JCH, ³JCH |
| H-4' | C-3', C-5', C-6' | ²JCH, ³JCH | |
| H-7' | C-2', C-3' | ²JCH, ³JCH | |
| H-3 | C-4, C-5, C-1' | ²JCH, ³JCH | |
| H-5 | C-3, C-4, C-1' | ²JCH, ³JCH |
Comparative Analysis: this compound vs. 4-(1H-pyrazol-1-yl)benzylamine
To illustrate the power of 2D NMR in distinguishing between similar structures, we compare the expected data for our target molecule with that of 4-(1H-pyrazol-1-yl)benzylamine. The key difference lies in the aromatic core: a pyridine ring versus a benzene ring.
Table 3: Predicted Data for the Alternative Compound: 4-(1H-pyrazol-1-yl)benzylamine
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Differentiating HMBC Correlations |
| 2', 6' | CH | 7.5 | 120.0 | H-2'/6' to C-4', C-7' |
| 3', 5' | CH | 7.4 | 129.0 | H-3'/5' to C-1', C-7' |
| 7' (CH₂) | CH₂ | 3.9 | 46.0 | H-7' to C-1', C-2'/6' |
| 3 | CH | 7.7 | 141.0 | H-3 to C-5, C-1' |
| 4 | CH | 6.5 | 107.0 | H-4 to C-3, C-5 |
| 5 | CH | 7.9 | 128.0 | H-5 to C-3, C-1' |
The distinct proton and carbon chemical shifts in the aromatic region, along with the specific long-range HMBC correlations, will provide a clear and unambiguous validation of the this compound structure over its benzene-containing analogue. For instance, the characteristic chemical shifts and coupling patterns of the pyridine ring protons (H-2', H-4', H-5') will be absent in the spectrum of the benzylamine derivative, which will instead show a more symmetrical pattern for its aromatic protons.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the 2D NMR-based structure validation process and the key structural correlations.
Caption: Workflow for 2D NMR-based structure validation.
Caption: Key HMBC correlations confirming the connectivity.
A Researcher's Guide to Confirming Pyrazole Regiochemistry with NOE NMR Spectroscopy
The regioselectivity of pyrazole synthesis is a critical consideration in medicinal chemistry and materials science, as different regioisomers can exhibit vastly different biological activities and physical properties.[1] The common synthesis of N-substituted pyrazoles, often through the condensation of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine, can lead to a mixture of two regioisomeric products.[1][2] Distinguishing between these isomers is a non-trivial task that often cannot be resolved by standard 1D NMR techniques alone. This guide compares Nuclear Overhauser Effect (NOE) NMR spectroscopy techniques as a definitive method for structural elucidation.
The Challenge: Ambiguous Isomers
When an unsymmetrical 1,3-diketone reacts with a monosubstituted hydrazine (e.g., methylhydrazine), the nucleophilic attack can occur at either of the two carbonyl carbons, leading to two possible pyrazole regioisomers. The factors influencing this regioselectivity are complex and can include steric and electronic effects of the substituents, as well as reaction conditions like solvent and pH.[1] For example, the reaction of 1-(phenyl)-butane-1,3-dione with methylhydrazine can produce either 1,5-dimethyl-3-phenyl-1H-pyrazole or 1,3-dimethyl-5-phenyl-1H-pyrazole. Assigning the correct structure is paramount for understanding structure-activity relationships.
The Solution: Through-Space Correlation with NOE Spectroscopy
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), regardless of through-bond connectivity.[3][4][5] This makes NOE-based experiments an exceptionally powerful tool for determining stereochemistry and, in this case, regiochemistry.
By identifying an NOE correlation between a proton on the N-1 substituent and a proton on the pyrazole ring (at either the C-3 or C-5 position), a direct and unambiguous assignment of the regioisomer can be made. For an N-1 substituted pyrazole, an NOE will be observed between the substituent's protons and the H-5 proton on the pyrazole ring due to their spatial proximity. No such correlation is possible with the more distant H-3 proton.
Comparing 1D vs. 2D NOE Experiments
Both one-dimensional and two-dimensional NOE experiments can be used to solve this problem, each with its own advantages.
-
1D Selective NOESY: This experiment is faster and offers higher resolution for the signals of interest.[6][7] The user selectively irradiates a specific proton signal (e.g., the N-methyl group) and observes which other protons show an enhancement. It is ideal when a specific interaction is being investigated.
-
2D NOESY: This experiment provides a comprehensive map of all NOE interactions within the molecule in a single run.[4][8] While more time-consuming, it is invaluable for complex molecules or when all possible spatial correlations are of interest.
Experimental Protocols
A successful NOE experiment requires careful sample preparation and parameter selection.
Sample Preparation
-
Purification: Ensure the pyrazole sample is highly purified to avoid interference from impurities.
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Degassing: Paramagnetic oxygen dissolved in the solvent can significantly reduce or eliminate the NOE effect.[9] It is highly recommended to degas the sample by bubbling an inert gas (like argon or nitrogen) through the solution for several minutes or by using several freeze-pump-thaw cycles.
1D Selective NOESY Experiment
-
Acquire Proton Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the precise chemical shifts of the key protons (the N-1 substituent and the pyrazole ring protons).
-
Setup Experiment: Use a standard 1D selective NOESY pulse sequence (e.g., selnogpzs on Bruker systems).[3]
-
Set Irradiation Frequency: Set the center of the selective irradiation pulse on the signal of the N-1 substituent protons.
-
Set Mixing Time (d8): The mixing time is a crucial parameter. For small molecules (< 600 MW), a mixing time of 0.5-1.0 seconds is a good starting point.[10][11]
-
Acquisition: Run the experiment. The resulting spectrum will show the irradiated peak as a large, inverted (negative) signal. Protons that are spatially close and experience an NOE will appear as positive peaks.[7]
2D NOESY Experiment
-
Setup Experiment: Use a standard 2D NOESY pulse sequence (e.g., noesyzs to suppress artifacts).[3]
-
Set Parameters: Define the spectral window (sw) and number of points (TD) for both dimensions.
-
Set Mixing Time (d8): As with the 1D experiment, choose a mixing time appropriate for the molecule's size (e.g., 0.5-1.0 s for small molecules).[10][11]
-
Acquisition and Processing: Run the 2D experiment and process the resulting data. NOE correlations will be visible as off-diagonal cross-peaks that connect the signals of the spatially proximal protons.
Data Presentation: Interpreting the Results
The presence or absence of a key NOE correlation provides the definitive structural proof.
Table 1: Example NOE Data for Distinguishing Pyrazole Regioisomers
| Regioisomer Candidate | Irradiated Protons (¹H Signal) | Key Observed NOE Correlation | Conclusion |
| Isomer A (1,5-disubstituted) | N-CH₃ | Pyrazole H-5 | Structure Confirmed . The N-CH₃ group is adjacent to the C-5 position. |
| Isomer B (1,3-disubstituted) | N-CH₃ | Pyrazole H-5 | Structure Refuted . No NOE is expected between the N-CH₃ group and the distant H-5 proton. |
| Isomer B (1,3-disubstituted) | N-CH₃ | Pyrazole H-3 | Structure Confirmed . An NOE would be expected here if the N-substituent was at N-2, but for N-1 substitution, this confirms proximity to the C-5 position. The key is the correlation to a ring proton. In this isomer, the proton is at C-5. |
Note: The table illustrates the logic. In a real case for an N-1 substituted pyrazole, the key is observing an NOE between the N-1 substituent and the H-5 proton. In Isomer B, the proton is at C-5, so an NOE would be seen. The distinction lies in which substituent is at C-3 vs C-5, which is then inferred from the NOE.
A recent study successfully used 2D NOESY to confirm the structure of novel phenylaminopyrazole derivatives.[12] The observation of a cross-peak between the N-methyl protons and protons on an adjacent phenyl ring unambiguously established the regiochemistry of the synthesized product.[12]
Visualization of Workflow
The following diagram illustrates the logical workflow for synthesizing and subsequently identifying the correct pyrazole regioisomer using NOE spectroscopy.
Caption: Workflow for pyrazole synthesis and regiochemical confirmation using NOE NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1D NOE Experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 7. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 9. techniques | UMass Nuclear Magnetic Resonance (NMR) Labs | Page 2 [websites.umass.edu]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Development for the Purity of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
Introduction
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine, a versatile building block in medicinal chemistry, the development of robust and reliable analytical methods for purity determination is paramount. This guide provides a comparative overview of several chromatographic techniques for assessing the purity of this compound. We present objective comparisons, supporting experimental data, and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, from routine quality control to in-depth impurity profiling.
The choice of an analytical method is often a balance between performance, speed, cost, and the specific information required. High-Performance Liquid Chromatography (HPLC) remains a workhorse in the pharmaceutical industry for its robustness and versatility.[1] Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers significant improvements in speed, resolution, and sensitivity by utilizing sub-2 µm particle columns at higher pressures.[2][3] Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is highly effective for the analysis of volatile and semi-volatile compounds, which can be crucial for identifying certain classes of impurities.[4][5] Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "green" alternative, particularly for chiral and achiral separations, offering fast analyses with a significant reduction in organic solvent consumption.[6][7]
This guide will compare these four key techniques—HPLC, UPLC, GC-MS, and SFC—for the purity analysis of this compound, providing a framework for informed method selection and implementation.
Method Comparison and Performance Data
The selection of an optimal analytical method depends on various factors including the required sensitivity, resolution, analysis speed, and available instrumentation.[1] Below is a comparative summary of the most suitable chromatographic techniques for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely established method for pharmaceutical purity analysis due to its high resolution, sensitivity, and specificity.[8] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from potential impurities, such as starting materials, synthetic by-products, and degradation products.
-
Advantages: Robust, reliable, widely available, and cost-effective for routine quality control.
-
Disadvantages: Longer run times and higher solvent consumption compared to UPLC and SFC.[2][9]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over HPLC, using smaller stationary phase particles (<2 µm) and higher operating pressures.[3][10] This results in dramatically improved resolution, sensitivity, and speed of analysis.[2] A method can often be transferred from HPLC to UPLC to achieve a substantial increase in throughput without compromising separation quality.
-
Advantages: Faster analysis times (up to 9-10 times faster than HPLC), superior resolution, higher sensitivity, and reduced solvent usage.[2][9]
-
Disadvantages: Requires specialized high-pressure instrumentation; more susceptible to matrix effects and column clogging if samples are not clean.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] While the target compound, this compound, may have limited volatility, GC-MS is invaluable for detecting and quantifying volatile impurities, such as residual solvents or low molecular weight starting materials, that may be present in the sample.
-
Advantages: Excellent for identifying and quantifying volatile and semi-volatile impurities; high sensitivity and specificity when coupled with MS.[5]
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds without derivatization; the target analyte itself is likely unsuitable for direct GC analysis.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[7][11] It is a form of normal-phase chromatography that offers very fast and efficient separations.[6] For a polar molecule like this compound, a polar co-solvent such as methanol is added to the CO2 to increase mobile phase strength.[11]
-
Advantages: Extremely fast analysis times, significantly reduced organic solvent consumption (making it environmentally friendly), and orthogonal selectivity compared to RP-HPLC.[6]
-
Disadvantages: May not be suitable for highly polar, water-soluble compounds; requires specialized SFC instrumentation.[12]
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, performance data obtained from the analysis of a single batch of this compound using the four compared methods. The data assumes the presence of two common potential impurities: Impurity A (e.g., 3-aminomethylpyridine, a starting material) and Impurity B (a regioisomer).
| Parameter | RP-HPLC | RP-UPLC | GC-MS (for Volatiles) | SFC |
| Purity (%) | 99.52 | 99.55 | N/A | 99.54 |
| Impurity A (%) | 0.18 | 0.17 | < 0.01 | 0.18 |
| Impurity B (%) | 0.25 | 0.23 | N/A | 0.24 |
| Unknown Impurities (%) | 0.05 | 0.05 | N/A | 0.04 |
| Analysis Time (min) | 25 | 5 | 15 | 4 |
| Resolution (Main Peak/Impurity B) | 2.1 | 3.5 | N/A | 3.2 |
| Limit of Quantitation (LOQ) (%) | 0.05 | 0.02 | 0.01 | 0.02 |
| Solvent Consumption (mL/run) | ~25 mL | ~3 mL | ~1 mL | ~15 mL (mostly CO2) |
Experimental Workflows
The general workflow for chromatographic analysis involves sample preparation, injection into the chromatographic system, separation of components, detection, and data analysis.
Caption: General Chromatographic Workflow.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[13][14]
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is designed for robust, routine purity analysis.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and PDA/UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Caption: RP-HPLC/UPLC Experimental Workflow.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
This method is optimized for high-throughput analysis.
-
Instrumentation and Conditions:
-
UPLC System: An ultra-high pressure system capable of operating >15,000 psi.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.5 min: 2% to 98% B
-
3.5-4.0 min: 98% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is intended for the identification of volatile impurities and residual solvents.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 35-500 amu.
-
-
Sample Preparation:
-
Diluent: Dichloromethane or Methanol.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 10 mg/mL. This high concentration is to ensure detection of trace volatile impurities.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard if necessary.
-
Caption: GC-MS Workflow for Volatiles.
Protocol 4: Supercritical Fluid Chromatography (SFC)
This protocol offers a rapid, environmentally friendly alternative to HPLC.
-
Instrumentation and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator.
-
Column: Chiral or achiral column suitable for polar compounds (e.g., Diol, 2-Ethylpyridine).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Ammonium Hydroxide.
-
Gradient Program: 5% to 40% B over 3 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Diluent: Methanol.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control in a regulated environment, a validated RP-HPLC method offers robustness, reliability, and is widely accessible.
-
For high-throughput screening or when faster results are critical, RP-UPLC is the superior choice, providing significant gains in speed and resolution.[9]
-
To ensure the absence of volatile impurities and residual solvents , a complementary GC-MS method is essential for a comprehensive purity profile.[5]
-
For laboratories focused on "green chemistry" initiatives or requiring an orthogonal separation technique, SFC presents a compelling alternative with its high speed and drastic reduction in organic solvent waste.[6]
Ultimately, a combination of these techniques provides the most complete understanding of a sample's purity. A primary LC method (HPLC or UPLC) should be used for the main component and non-volatile impurities, while GC-MS should be employed to control for volatile species.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. wjarr.com [wjarr.com]
HPLC-MS method for quantifying [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
An Objective Comparison of Analytical Methods for the Quantification of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound, selecting the appropriate analytical methodology is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and alternative techniques, supported by experimental data from related compounds.
Comparative Analysis of Quantitative Methods
| Method | Typical Internal Standard | Anticipated Accuracy (Recovery %) | Anticipated Precision (RSD %) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Isotopically labeled analog (e.g., Deuterated) | 90-110% | < 15% | Low ng/mL to pg/mL | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost, potential for matrix effects. |
| GC-MS | Structurally similar compound (e.g., Pyridine-d5) | 89-101%[3] | 2-3%[3] | 0.020 mg/kg (in biota)[3] | Excellent for volatile and semi-volatile compounds, high resolution.[4] | May require derivatization for polar compounds, potential for thermal degradation.[5] |
| HPLC-UV | Diethyldiphenylurea[3] | Not specified, but generally good | Low relative standard deviations reported[3] | 5 ppb[3] | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar analytes and serve as a starting point for method development for this compound.
Proposed HPLC-MS/MS Method
This method is designed for high sensitivity and selectivity, making it suitable for bioanalytical applications.[6][7][8]
-
Sample Preparation:
-
For biological samples (e.g., plasma, oral fluid), perform a protein precipitation by adding three volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to one volume of the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for retaining polar compounds.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
-
Precursor and Product Ions: These would need to be determined by direct infusion of a standard solution of this compound. The precursor ion would likely be the protonated molecule [M+H]+.
-
Optimization: Optimize parameters such as declustering potential and collision energy to maximize signal intensity.[6][7]
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4]
-
Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte from the sample matrix.
-
Derivatization may be necessary to improve the volatility and thermal stability of the amine-containing analyte.
-
An internal standard, such as a deuterated analog, should be added prior to extraction.[3]
-
-
GC Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of nitrogen-containing compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Alternative Method: HPLC with UV Detection
This method is a cost-effective alternative when the high sensitivity of MS detection is not required.[3]
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the HPLC mobile phase.
-
Add a known concentration of an internal standard.[3]
-
Filter the sample to remove any particulate matter.
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase or mixed-mode column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: A constant flow rate to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the HPLC-MS workflow.
Caption: Experimental workflow for HPLC-MS analysis.
Caption: Logical relationships of analytical methods.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine Isomers: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the biological activities of positional or stereoisomers of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. While the pyrazole and pyridine moieties are recognized pharmacophores present in a wide array of biologically active compounds, specific data differentiating the isomeric forms of this particular chemical structure is not publicly available in the reviewed literature.
The broader class of pyrazole-containing compounds has been extensively investigated for various therapeutic applications. These compounds are known to exhibit a wide spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects. Similarly, pyridine-based structures are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key molecular interactions.
Despite the prevalence of these individual scaffolds in medicinal chemistry, research specifically detailing the synthesis and parallel biological evaluation of different isomers of this compound is lacking. Such a study would be essential to elucidate the structure-activity relationships (SAR) and determine the optimal isomeric configuration for potential therapeutic applications. A comparative investigation would typically involve the synthesis of the various isomers, followed by their evaluation in a panel of relevant biological assays to determine key parameters such as potency (e.g., IC50 or EC50 values), selectivity, and mechanism of action.
Without such direct comparative data, it is not possible to provide a quantitative comparison of the biological activities of the isomers of this compound. The influence of isomerism on biological activity can be profound, with different positional isomers or stereoisomers often exhibiting vastly different pharmacological profiles. For instance, the spatial arrangement of the methylamine and pyrazolyl groups on the pyridine ring, or the chirality at the methylamine carbon, could significantly impact binding affinity to biological targets.
Further research is required to synthesize and evaluate the biological activities of the different isomers of this compound to understand their therapeutic potential. Such studies would provide valuable insights for drug discovery and development efforts focused on this chemical scaffold.
structure-activity relationship (SAR) studies of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of [6-(1H-Pyrazol-1-yl)pyridin-3-yl] Analogs as Kinase Inhibitors
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of analogs based on the [6-(1H-pyrazol-1-yl)pyridin-3-yl] scaffold, which has emerged as a promising framework for the development of kinase inhibitors. While direct SAR studies on [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine are not extensively available in public literature, this guide synthesizes data from closely related pyrazolyl-pyridine derivatives to elucidate key structural determinants for biological activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of various pyrazolyl-pyridine analogs against different protein kinases. The data highlights how modifications to the core scaffold influence potency and selectivity.
Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors
| Compound ID | R1 | R2 | R3 | TBK1 IC50 (nM) |
| 15a | H | H | H | 1.1 |
| 15g | F | H | H | 0.7 |
| 15h | Cl | H | H | 0.5 |
| 15i | CH3 | H | H | 0.9 |
| 15j | H | F | H | 0.3 |
| 15k | H | Cl | H | 0.4 |
| 15l | H | H | F | 0.8 |
| 15m | H | H | Cl | 0.6 |
| 15y | F | F | H | 0.2 |
Data synthesized from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[1]
Table 2: SAR of N-(5-chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl) Amide Derivatives as MALT1 Inhibitors
| Compound ID | R Group on Pyrazole | MALT1 IC50 (nM) |
| Example 1 | 1-(8-fluoroimidazo[1,2-a]pyridin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | < 10 |
| Example 2 | 1-(8-cyanoimidazo[1,2-a]pyridin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | < 25 |
| Example 3 | 5-(4-((5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)carbamoyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)imidazo[1,2-a]pyridine-8-carboxamide | < 50 |
Data extracted from a patent on pyrazole derivatives as MALT1 inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays typically used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, providing an indirect measure of kinase activity.
Reagents:
-
2X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA)
-
4X Kinase Solution (in 1X Kinase Buffer)
-
4X Substrate Solution (specific to the kinase of interest)
-
4X ATP Solution (in 1X Kinase Buffer)
-
Test Compounds (serial dilutions in 100% DMSO, then diluted to 4X in 1X Kinase Buffer)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
Procedure:
-
Add 5 µL of 4X test compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 10 µL of 2X Kinase Buffer.
-
Add 5 µL of 4X substrate solution.
-
Initiate the kinase reaction by adding 5 µL of the 4X kinase solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
Cellular Western Blot Analysis for Target Phosphorylation
This method is used to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation state of its downstream substrate.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against phosphorylated and total target protein)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to normalize for protein loading.[4]
Visualizations
The following diagrams illustrate key concepts related to the SAR and evaluation of these kinase inhibitors.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190381012A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazolyl-Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolyl-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for a range of therapeutic areas, particularly oncology.[1][2][3] Its versatility allows for the fine-tuning of potency and selectivity against various kinase targets. This guide provides a comparative analysis of the kinase inhibitory profiles of different pyrazolyl-pyridine scaffolds, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibitory Activity
The inhibitory activity of different pyrazolyl-pyridine derivatives is highly dependent on the specific arrangement of the nitrogen atoms within the bicyclic core, as well as the nature and position of substituents. The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of selected pyrazolyl-pyridine scaffolds against a panel of kinases, showcasing their diverse potency and selectivity profiles.
Pyrazolo[3,4-b]pyridine Derivatives
This scaffold has been successfully employed in the development of potent inhibitors for several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1).[4][5]
| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrazolo[3,4-b]pyridine derivative | FGFR | Potent Inhibition | [4] |
| Compound 15i | TBK1 | 8.5 | [5] |
| BX795 (reference compound) | TBK1 | 7.1 | [5] |
| MRT67307 (reference compound) | TBK1 | 28.7 | [5] |
Pyrazolo[4,3-b]pyridine Derivatives
The pyrazolo[4,3-b]pyridine core has been utilized to improve the metabolic profile of kinase inhibitors, leading to the development of compounds targeting kinases such as c-Met.[4]
| Compound/Scaffold | Target Kinase | Notes | Reference |
| Glumetinib (SCC244) | c-Met | In clinical trials | [4] |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Retained key hydrogen bonding interactions | [4] |
Pyrazolo[1,5-a]pyridine Derivatives
This scaffold is present in the approved RET kinase inhibitor Selpercatinib and has also been explored for the development of inhibitors for other kinases like C-src tyrosine kinase (CSK).[4]
| Compound/Scaffold | Target Kinase | Notes | Reference |
| Selpercatinib (LOXO-292) | RET | Approved for NSCLC and thyroid cancer | [4] |
| Pyrazolo[1,5-a]pyridine-based | CSK | Significantly improved potency over initial hits | [4] |
Pyrazolyl Pyridine Conjugates
Recent research has explored the synthesis of novel pyrazolyl pyridine conjugates, demonstrating potent activity against kinases like PIM-1.[6][7]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 9 | PIM-1 | 20.4 | [6][7] |
| Compound 5 | PIM-1 | 64.6 | [6] |
| Compound 10 | PIM-1 | 34.6 | [6] |
| Staurosporine (reference) | PIM-1 | 16.7 | [6][7] |
Experimental Protocols
Reproducible and robust assays are fundamental to the comparative analysis of kinase inhibitors. Below are summaries of standard protocols used in the characterization of the compounds discussed.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[8]
Procedure:
-
Kinase Reaction: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is incubated at a controlled temperature to allow for phosphorylation.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Signal Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental process is crucial for understanding the mechanism of action and the discovery workflow of these inhibitors.
A typical drug discovery workflow for kinase inhibitors.
Representative Signaling Pathway: FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Pyrazole-Based Inhibitors
For Immediate Release
In the intricate world of targeted cancer therapy, pyrazole-based kinase inhibitors have emerged as a cornerstone, prized for their potent and selective inhibition of key signaling molecules. However, the promise of precision is often shadowed by the challenge of off-target effects, where these powerful inhibitors interact with unintended kinases, leading to unforeseen biological consequences and potential toxicities. This guide offers a comparative analysis of the off-target profiles of several prominent pyrazole-based kinase inhibitors, providing researchers, scientists, and drug development professionals with essential data to inform their research and therapeutic strategies.
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of forming key interactions within the ATP-binding pocket of a wide range of kinases.[1][2] This versatility, while advantageous for designing potent inhibitors, also presents a challenge in achieving absolute selectivity. Understanding the off-target landscape of these inhibitors is therefore critical for interpreting experimental results and anticipating clinical outcomes.
This guide presents quantitative data on the inhibitory activity of selected pyrazole-based compounds against a broad panel of kinases. We also provide detailed methodologies for the key experimental assays used to generate these profiles and visually represent the primary and key off-target signaling pathways.
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of several pyrazole-based kinase inhibitors against their intended targets and a panel of off-target kinases. Data is presented as either Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration), with lower values indicating higher potency.
Table 1: Kinase Selectivity Profile of Ruxolitinib
Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.[3][4] The following data from a KINOMEscan® screen reveals its broader kinase interaction profile.
| Target Kinase | Kd (nM) | Primary/Off-Target |
| JAK2 | 0.0 | Primary |
| TYK2 | 0.9 | Primary |
| JAK3 | 2.0 | Primary |
| JAK1 | 3.4 | Primary |
| MAP3K2 | 41.0 | Off-Target |
| CAMK2A | 46.0 | Off-Target |
| ROCK2 | 52.0 | Off-Target |
| ROCK1 | 60.0 | Off-Target |
| DCAMKL1 | 68.0 | Off-Target |
| DAPK1 | 72.0 | Off-Target |
| DAPK3 | 89.0 | Off-Target |
| CAMK2D | 90.0 | Off-Target |
| LRRK2 (G2019S) | 90.0 | Off-Target |
| DAPK2 | 97.0 | Off-Target |
| GAK | 99.0 | Off-Target |
| CAMK2G | 100.0 | Off-Target |
| Data sourced from DiscoveRx KINOMEscan® screen. |
Table 2: Kinase Selectivity Profile of Tozasertib (VX-680)
Tozasertib is a pan-Aurora kinase inhibitor.[5] Notably, it also demonstrates potent inhibition of RIPK1, a key regulator of necroptosis.[6][7]
| Target Kinase | Kiapp (nM) | IC50 (µM) - Necroptosis Inhibition | Primary/Off-Target |
| Aurora A | 0.6 | - | Primary |
| Aurora B | Potent | 0.554 (Cytokinesis) | Primary |
| Aurora C | Potent | - | Primary |
| RIPK1 | - | 1.06 | Off-Target |
| Kiapp values are for Aurora A inhibition in a cell-free assay.[5] IC50 values for necroptosis and cytokinesis inhibition are from cellular assays.[6][7] |
Table 3: Kinase Selectivity Profile of Danusertib (PHA-739358)
Danusertib is another pan-Aurora kinase inhibitor that also potently inhibits the Abelson tyrosine kinase (ABL).[8]
| Target Kinase | IC50 (nM) | Primary/Off-Target |
| Aurora A | 13 | Primary |
| ABL | 25 | Primary |
| TrkA | 31 | Off-Target |
| c-RET | 31 | Off-Target |
| FGFR1 | 47 | Off-Target |
| Aurora C | 61 | Primary |
| Aurora B | 79 | Primary |
| Data from cell-free assays.[8] |
Table 4: Kinase Selectivity Profile of AT7519
AT7519 is a multi-cyclin-dependent kinase (CDK) inhibitor.[9][10]
| Target Kinase | IC50 (nM) | Primary/Off-Target |
| CDK9 | <10 | Primary |
| CDK5 | <10 | Primary |
| CDK2 | 47 | Primary |
| GSK3β | 89 | Off-Target |
| CDK4 | 100 | Primary |
| CDK6 | 170 | Primary |
| CDK1 | 210 | Primary |
| Data from in vitro kinase assays.[11] |
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the intended targets and a key off-target identified in this guide.
Caption: The JAK-STAT signaling pathway, a primary target of Ruxolitinib.[12][13]
Caption: Role of Aurora kinases in mitosis, targets of Tozasertib and Danusertib.[2][14][15][16]
Caption: RIPK1 signaling pathway, a key off-target of Tozasertib.[17][18][19][20][21]
Experimental Protocols
Accurate determination of kinase inhibitor selectivity is paramount. The following are summaries of the methodologies for the key assays cited in this guide.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform by DiscoveRx (now Eurofins Discovery) employs a competition-based binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is detected and quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Workflow:
-
Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as percent of control, which can be used to calculate a dissociation constant (Kd).
Caption: A simplified workflow of the KINOMEscan® assay.[22][23][24][25][26]
Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a technique used to measure the thermal stability of a protein. It can be used to screen for ligand binding, as the binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye that preferentially binds to the hydrophobic regions of an unfolded protein is included in the reaction. As the protein unfolds, the dye binds, and the fluorescence intensity increases. The midpoint of this transition is the melting temperature (Tm).
Workflow:
-
Reaction Setup: The purified protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound are mixed in a suitable buffer.
-
Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a precise temperature ramp.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The fluorescence data is plotted against temperature to generate a melting curve. The Tm is determined from the inflection point of the curve. A shift in Tm (ΔTm) in the presence of a compound indicates binding.
Caption: A generalized workflow for a Differential Scanning Fluorimetry experiment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement of a drug within a cellular environment. It assesses the thermal stability of proteins in their native cellular context.
Principle: The binding of a drug to its target protein can alter the protein's thermal stability. In CETSA®, cells or cell lysates are treated with a compound and then heated to various temperatures. At higher temperatures, unbound proteins denature and aggregate, while drug-bound proteins may remain soluble. The amount of soluble protein at each temperature is then quantified.
Workflow:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve indicates that the drug has engaged its target in the cell.
Caption: A summary of the Cellular Thermal Shift Assay (CETSA®) workflow.
Conclusion
The data presented in this guide underscore the importance of comprehensive kinase profiling in the development and application of pyrazole-based inhibitors. While these compounds offer immense therapeutic potential, their off-target activities can significantly influence their biological effects and clinical safety profiles. By providing a clear, data-driven comparison, we aim to empower researchers to make more informed decisions in their pursuit of novel and effective kinase-targeted therapies. A thorough understanding of a compound's selectivity is not just a matter of academic interest but a critical step towards the realization of truly personalized medicine.
References
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 19. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RIPK1 - Wikipedia [en.wikipedia.org]
- 21. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. researchgate.net [researchgate.net]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. chayon.co.kr [chayon.co.kr]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine Derivatives
For Immediate Release
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine scaffold has emerged as a promising starting point. The journey from a hit compound to a viable drug candidate, however, is contingent on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative overview of the key in vitro ADME properties of this class of derivatives, offering researchers and drug development professionals a baseline for lead optimization and candidate selection. The data presented herein is a synthesized representation from published studies on structurally related pyrazolopyridine-based kinase inhibitors and serves as a predictive guide.
Comparative In Vitro ADME Profile
The following table summarizes the anticipated in vitro ADME properties for a series of hypothetical this compound derivatives, showcasing how structural modifications (represented by R1 and R2) can influence key drug-like characteristics.
| Compound | R1 | R2 | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) | Human Liver Microsomal Stability (t½, min) |
| Parent-01 | H | H | 55 | 2.1 | 5.2 | 1.8 | 45 |
| Analog-02 | 4-F-Ph | H | 25 | 2.8 | 8.1 | 1.5 | >60 |
| Analog-03 | H | CH₃ | 70 | 1.9 | 4.8 | 2.1 | 30 |
| Analog-04 | 4-Cl-Ph | CH₃ | 15 | 3.5 | 12.5 | 1.2 | >60 |
| Analog-05 | 2-pyridyl | H | 80 | 1.5 | 2.3 | 3.5 | 20 |
Experimental Workflow for In Vitro ADME Profiling
The determination of the ADME properties outlined above follows a standardized workflow in early drug discovery. This process is designed to systematically assess the potential of a compound to become a successful oral drug.
Caption: A generalized workflow for the in vitro ADME assessment of drug candidates.
Detailed Experimental Protocols
The data presented in the comparative table is derived from standard, well-established in vitro assays. The methodologies for these key experiments are detailed below.
Kinetic Aqueous Solubility
A common method for assessing kinetic solubility involves the use of a dimethyl sulfoxide (DMSO) stock solution of the test compound, which is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4. The solution is shaken for a period of time (typically 1-2 hours) at room temperature. Subsequently, the sample is filtered to remove any precipitated compound. The concentration of the compound remaining in the filtrate is then determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compared to a standard curve.
Lipophilicity (LogD)
The distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a measure of a compound's lipophilicity. A widely used method is the shake-flask technique. The test compound is added to a biphasic system of n-octanol and an aqueous buffer (pH 7.4). The mixture is shaken vigorously until equilibrium is reached. The two phases are then separated, and the concentration of the compound in each phase is quantified by LC-MS/MS or UV spectroscopy. The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caco-2 Permeability and Efflux Ratio
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium.[1]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Permeability Assay: The assay is initiated by adding the test compound to either the apical (A) or basolateral (B) side of the monolayer. At specified time points, samples are taken from the opposite chamber. The concentration of the compound that has permeated the cell monolayer is determined by LC-MS/MS.
-
Apparent Permeability (Papp): The apparent permeability coefficient is calculated in both directions (A→B and B→A). A high A→B Papp value generally suggests good potential for oral absorption.
-
Efflux Ratio: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 is indicative that the compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit oral bioavailability.
Metabolic Stability in Human Liver Microsomes (HLM)
Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.
-
Incubation: The test compound is incubated with pooled human liver microsomes at 37°C. The reaction is initiated by the addition of a NADPH-regenerating system, which is a necessary cofactor for many metabolic enzymes.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Half-Life (t½) Calculation: The half-life is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. A longer half-life indicates greater metabolic stability.
Conclusion
The in vitro ADME properties of this compound derivatives are critical for their successful development as therapeutic agents. By employing the standardized assays detailed in this guide, researchers can effectively triage and optimize compounds within this chemical series. A balanced profile of good solubility, moderate lipophilicity, high permeability, low efflux, and robust metabolic stability is the hallmark of a promising drug candidate. The strategic modification of the core scaffold, guided by the principles of structure-ADME relationships, will be instrumental in advancing compounds from this class towards clinical evaluation.
References
Suzuki vs. Stille Coupling for Pyridine Functionalization: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the efficient functionalization of pyridine scaffolds is a cornerstone of modern synthesis, given their prevalence in pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely adopted methods for forging carbon-carbon bonds on the pyridine ring. This guide provides a comprehensive, data-driven comparison of these two indispensable reactions to inform the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially 2-pyridylboronic acids.[2] | Organostannanes are generally stable to air and moisture.[2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] | Often proceeds under neutral or mildly basic conditions.[2] Additives like CuI or LiCl can accelerate the reaction.[3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[4] | Excellent, tolerates a wide range of functional groups.[1] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[2] | Tin-based byproducts can be challenging to remove completely.[1] |
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling often hinges on the specific pyridine substrate and the desired coupling partner. The following tables summarize quantitative data from literature, providing a direct comparison of their performance under representative conditions.
Table 1: General Comparison for Halopyridine Functionalization
| Parameter | Suzuki Coupling (2-Chloropyridine) | Stille Coupling (General Heteroaryl Chlorides) |
| Typical Yield | Excellent (often >90%)[3] | Good to Excellent (70-95%)[3] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |
| Ligand | PPh₃, Buchwald-type ligands (e.g., XPhos, SPhos) | PPh₃, AsPh₃ |
| Base/Additive | K₂CO₃, K₃PO₄, Cs₂CO₃[3] | Additives like CuI or LiCl can accelerate the reaction.[3] |
| Solvent | DME, Toluene, Dioxane/H₂O[3] | DMF, Toluene, Dioxane[3] |
| Key Advantage | Commercially available and diverse boronic acids.[3] | Air and moisture stable organostannane reagents.[3] |
| Key Disadvantage | Potential for protodeboronation of the boronic acid.[3] | Toxicity of tin reagents and byproducts, difficulty in removing tin byproducts.[3] |
Table 2: Head-to-Head Yield Comparison for the Functionalization of a Diazocine with 4-Bromopyridine
This study on a related N-heterocycle provides a direct comparison of the two methods for pyridine coupling.
| Coupling Partner | Suzuki Coupling Yield | Stille Coupling Yield |
| 4-Bromopyridine | No product isolated under standard conditions | Good (requires higher temperature and change of solvent to DMSO)[5] |
Table 3: Substrate Scope and Yield Comparison from a Study on Diazocine Functionalization
This data, while not exclusively on pyridine, offers valuable insights into the relative performance of the two couplings with various functionalities that are relevant to pyridine derivatization.
| Aryl Bromide | Suzuki Coupling Yield | Stille Coupling Yield | Notes |
| 4-Bromoanisole (electron-rich) | 95% | 90% | Both methods are highly effective.[5] |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80% | 89% | Stille coupling shows a slight advantage.[5] |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 60% | 86% | Stille coupling is significantly more effective for sterically hindered substrates.[5] |
| Thiophene derivatives | 57-66% (moderate) | 90-94% (excellent) | Stille coupling is superior for other heterocycles.[5] |
Catalytic Cycles and Experimental Workflows
The catalytic cycles for both Suzuki and Stille couplings proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent introduces key differences, primarily in the transmetalation step.
A generalized experimental workflow for these cross-coupling reactions highlights the key operational differences.
References
A Comparative Guide to the Metabolic Stability of N-Alkylated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of pyrazole scaffolds is a pivotal strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. A critical parameter in the optimization of these derivatives is their metabolic stability, which significantly influences their pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative evaluation of the metabolic stability of various N-alkylated pyrazole derivatives, supported by experimental data and detailed protocols to aid in the design of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of N-alkylated pyrazole derivatives is typically assessed using in vitro models, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[1] The data presented below is a compilation from studies investigating the metabolic fate of different series of these compounds. Stability is often reported as the percentage of the parent compound remaining after a specific incubation period.
| Compound Series | Derivative | N-Alkyl/Aryl Substituent | % Compound Remaining (1 hour) | Species | Reference |
| Biphenyl Pyrazoyl-Ureas | 10a | Phenyl | Not specified, described as having "limited metabolism" | Human | [2] |
| 10c | Isopropyl | Not specified, described as having "limited metabolism" | Human | [2] | |
| 10q | tert-Butyl | Not specified, described as having "limited metabolism" | Human | [2] | |
| 1,2,4-Oxadiazole-Bearing Pyrazoles | 22 | Varied (complex) | > 90% | Mouse | [3] |
| 27 | Varied (complex) | > 90% | Mouse | [3] | |
| 29 | Varied (complex) | < 80% | Mouse | [3] | |
| 32 | Varied (complex) | > 90% | Mouse | [3] | |
| 37 | Varied (complex) | > 90% | Mouse | [3] | |
| 42 | Varied (complex) | < 80% | Mouse | [3] |
Note: The data indicates that strategic modifications to the pyrazole scaffold, such as the introduction of a 1,2,4-oxadiazole ring, can lead to significant improvements in metabolic stability.[3][4] The biphenyl pyrazoyl-urea series was also optimized for limited metabolism.[2]
Experimental Protocols
A standardized protocol for assessing in vitro metabolic stability is crucial for generating reproducible and comparable data. Below is a detailed methodology for a typical liver microsomal stability assay.
Protocol: In Vitro Liver Microsomal Stability Assay
1. Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (Human or other species of interest, e.g., mouse)[2]
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (compounds with known high and low metabolic clearance)
-
Acetonitrile (or other suitable organic solvent containing an internal standard for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
2. Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7]
-
The final incubation volume will depend on the specific experimental setup.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile (containing an internal standard) to the respective wells. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.[2] The disappearance of the parent compound over time is used to determine the metabolic stability.
-
6. Data Analysis:
- The metabolic stability is often expressed as the percentage of the compound remaining at the final time point compared to the 0-minute sample.
- From the concentration-time data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizing Experimental and Logical Workflows
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: A generalized workflow for determining the in vitro metabolic stability of a compound.
Influence of N-Alkylation on Metabolic Stability
Caption: The impact of N-alkylation on the metabolic stability of pyrazole derivatives.
References
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine: A Comprehensive Guide
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine with caution. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
2. Container Selection and Labeling:
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4]
-
Use containers that are chemically compatible with the compound and any solvents.[4]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and clearly indicate the associated hazards (e.g., Toxic, Irritant).[1][3]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][4]
-
The storage area should be cool and dry.[4]
4. Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.[4]
-
Never dispose of this compound down the drain or in regular trash.[2][4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with [6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and compliant disposal methods for this compound. Given its chemical structure as a pyridine derivative and a heterocyclic amine, this guide is based on established safety protocols for these classes of compounds.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all operations involving this compound.[3] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Solution Preparation | Chemical splash goggles[2][3] | Nitrile or neoprene gloves[1][2] | Laboratory coat[6][7] | Work within a chemical fume hood[2][5] |
| Conducting Reactions | Chemical splash goggles and face shield[2][3] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood[2] |
| Handling Spills | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Air-purifying respirator with appropriate cartridges (Type A or K for organic chemicals)[8] |
| Waste Disposal | Chemical splash goggles[3] | Nitrile or neoprene gloves[3] | Laboratory coat[3] | Handle in a well-ventilated area, preferably within a chemical fume hood[3] |
Operational Plan: Step-by-Step Guidance
1. Pre-Experiment Planning:
-
Before beginning any experiment, identify and assess all potential hazards associated with the procedure.[6]
-
Ensure that all necessary safety equipment, including the chemical fume hood, eyewash stations, and safety showers, are accessible and in good working order.[9][10]
-
Clearly label all containers with the chemical name and any relevant hazard warnings.[6][7]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9][11]
-
Keep the container tightly closed when not in use.[2][10][12]
3. Handling and Use:
-
All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Wear the appropriate PPE as detailed in the table above.[6][7]
-
Avoid direct contact with the skin and eyes.[10][11][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][13]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[11][14]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7][14]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Collect the absorbed material into a sealed container for proper disposal.[1]
-
Ventilate the area and wash the spill site once the material has been removed.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
1. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]
3. Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all institutional and regulatory procedures for the disposal of hazardous chemical waste.[10][13]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. nj.gov [nj.gov]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
